molecular formula C6H5B B1510504 Bromobenzene-4-13C CAS No. 287399-23-9

Bromobenzene-4-13C

Cat. No.: B1510504
CAS No.: 287399-23-9
M. Wt: 158 g/mol
InChI Key: QARVLSVVCXYDNA-OUBTZVSYSA-N
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Description

Bromobenzene-4-13C is a useful research compound. Its molecular formula is C6H5Br and its molecular weight is 158 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo(413C)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARVLSVVCXYDNA-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=[13CH]1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736174
Record name 1-Bromo(4-~13~C)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID40736174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287399-23-9
Record name 1-Bromo(4-~13~C)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-23-9
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Foundational & Exploratory

Molecular weight calculation for Bromobenzene-4-13C isotopologues

Precision Mass Spectrometry: Molecular Weight Calculation & Verification for Bromobenzene-4- C

Executive Summary

In quantitative bioanalysis and metabolic tracing, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for normalizing matrix effects. Bromobenzene-4-


C

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), relying on "average molecular weight" (157.01 g/mol ) is insufficient and leads to mass assignment errors. This guide provides the rigorous derivation of the exact monoisotopic masses for the two distinct isotopologues generated by the natural abundance of bromine (


Part 1: Isotopic Architecture & Constants

To calculate the precise molecular weight, we must deconstruct the molecule into its constituent isotopes. Bromobenzene-4-


C

C

H

Br

Unlike standard organic molecules where the M+1 peak is minor (~1.1%), brominated compounds exhibit a characteristic 1:1 doublet due to the near-equal abundance of


1
Table 1: IUPAC/NIST Isotopic Constants

Data sourced from NIST Atomic Weights and Isotopic Compositions [1].

ElementIsotopeExact Mass (Da)Natural Abundance (%)Role in Calculation
Carbon

C
12.0000098.93Bulk Ring Structure (5 atoms)

C
13.003351.07Specific Label at C4 (1 atom)
Hydrogen

H
1.0078399.98Ring Protons (5 atoms)
Bromine

Br
78.9183450.69Isotopologue A (Lighter)

Br
80.9162949.31Isotopologue B (Heavier)

Part 2: The Calculation Engine

We must calculate the mass for the two dominant species found in the mass spectrum.

The Core Carbon-Hydrogen Scaffold

First, calculate the mass of the phenyl ring fragment (




Derivation of Isotopologue A (containing Br)

This is the lighter of the two peaks, often designated as the "M" peak in this specific context (though technically M+1 relative to an unlabeled standard).



Derivation of Isotopologue B (containing Br)

This is the heavier peak, appearing +2 Da higher.



Summary of Target Masses for HRMS
Isotopologue SpeciesCompositionExact Mass (Da)Relative Intensity
Target A

C

C

H


Br
156.9608 ~100%
Target B

C

C

H


Br
158.9588 ~97.3%

Critical Insight: Note that the mass difference is 1.99795 Da , not exactly 2.0. In high-resolution instruments (Orbitrap or FT-ICR), setting an extraction window of exactly 2.0 Da can lead to peak clipping. Use the precise values above.

Part 3: Verification Workflow & Quality Control

When synthesizing or purchasing Bromobenzene-4-

Experimental Protocol: HRMS Verification
  • Sample Prep: Dilute standard to 1 µg/mL in Methanol.

  • Ionization: APPI (Atmospheric Pressure Photoionization) or EI (Electron Impact) is preferred as Bromobenzene ionizes poorly in ESI+.

  • Detection: Acquire profile data in Full Scan mode (m/z 100–200).

  • Logic Check:

    • Check 1: Presence of doublet at 156.96/158.96.

    • Check 2: Absence of unlabeled doublet at 155.95/157.95 (indicates incomplete labeling).

Workflow Visualization

The following diagram illustrates the decision logic for validating the standard.

Isotopologue_QCStartSynthesis Product(Bromobenzene-4-13C)MS_InjectionHRMS Injection(APPI/EI Source)Start->MS_InjectionData_AcqFull Scan Acquisition(m/z 100-200)MS_Injection->Data_AcqPeak_PickingPeak PickingTarget: 156.9608 & 158.9588Data_Acq->Peak_PickingDecision_1Is Doublet Present?Peak_Picking->Decision_1Decision_2Is Unlabeled Mass(155.95) < 1%?Decision_1->Decision_2Yes (1:1 Ratio)Fail_SynFAIL: Synthesis Error(No Bromine)Decision_1->Fail_SynNoFail_LabelFAIL: Low Enrichment(Mixture of 12C/13C)Decision_2->Fail_LabelNoPassPASS: Validated StandardDecision_2->PassYes

Figure 1: Logic flow for the mass spectrometric validation of Bromobenzene-4-

Part 4: Technical Nuances in Synthesis

While this guide focuses on calculation, understanding the synthesis origin aids in troubleshooting impurities.

The "4-

Sandmeyer reactionGrignard formation

  • Mechanistic Note: If the synthesis route involves a symmetric intermediate (like a benzyne mechanism), the

    
    C label could scramble to the meta position.
    
  • Impact on Mass: Scrambling does not change the molecular weight (positional isomers have identical mass), but it does affect NMR spectra and metabolic tracing studies where the position of the carbon is relevant to the enzymatic pathway [2].

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for All Elements. Physical Measurement Laboratory. Available at: [Link]

  • IUPAC. Periodic Table of the Elements and Isotopic Abundances. International Union of Pure and Applied Chemistry. Available at: [Link]

  • PubChem. Bromine-79 Isotope Data. National Library of Medicine. Available at: [Link]

Technical Guide: Bromobenzene-4-13C in Metabolic Flux & Hepatotoxicity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Bromobenzene-4-13C in Metabolic Tracer Studies Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a high-fidelity stable isotope tracer designed to elucidate the metabolic fate of halogenated aromatics. Unlike radiolabeled analogs (


C), this stable isotope variant allows for site-specific structural elucidation via 

C-NMR and high-resolution Mass Spectrometry (HRMS) without radiation safety constraints. This guide details the application of this compound in mapping the hepatotoxic 3,4-epoxide pathway, quantifying glutathione conjugation, and distinguishing between detoxification and bioactivation mechanisms in pre-clinical toxicology.

Introduction: The Strategic Value of the C4-Label

Bromobenzene is a canonical model for studying cytochrome P450-mediated bioactivation and glutathione (GSH) depletion. Its toxicity hinges on the metabolic divergence between the hepatotoxic 3,4-epoxide pathway and the benign 2,3-epoxide pathway.

The This compound isomer is specifically engineered to probe the para-position (C4), which is the primary site of attack for the toxic 3,4-epoxidation and subsequent GSH conjugation.

Key Advantages of the 4- C Label:
  • Site-Specific NMR Tracking: The C4 carbon undergoes a dramatic hybridization and chemical environment change (from aromatic C-H to C-O or C-S), resulting in significant chemical shift dispersion (

    
     ppm) easily resolvable by 
    
    
    
    C-NMR.
  • Mass Spectral Tagging: The +1.003 Da mass shift, distinct from the natural

    
    Br/
    
    
    
    Br isotope pattern, allows for precise ion extraction in complex biological matrices (urine/bile) using LC-MS/MS.
  • NIH Shift Elucidation: Tracking the C4 label enables confirmation of hydride migration (NIH shift) mechanisms during phenol formation.

Metabolic Pathways & Tracer Fate

Understanding the specific fate of the C4 atom is critical for experimental design.

The Bioactivation Pathway (Toxic)
  • Oxidation: CYP450 (primarily CYP2E1) oxidizes this compound at the 3,4-bond.

  • Intermediate: Formation of Bromobenzene-3,4-oxide-4-

    
    C .
    
  • Divergence:

    • Path A (Detoxification): Spontaneous rearrangement to 4-Bromophenol-4-

      
      C  (non-toxic). The C4 atom becomes bonded to the hydroxyl group (
      
      
      
      C-OH).
    • Path B (Conjugation): Glutathione S-Transferase (GST) catalyzes the nucleophilic attack of GSH at the C4 position (or C3), forming the 3,4-dihydro-hydroxy-glutathionyl conjugate.

    • Path C (Toxicity): Covalent binding of the electrophilic epoxide to hepatic proteins (specifically cysteine residues) at the C4 position.

Visualization: C4-Specific Metabolic Fate

The following diagram illustrates the specific flow of the


C label through the metabolic network.

BromobenzeneMetabolism BB This compound (Parent) CYP CYP2E1 BB->CYP Epoxide 3,4-Epoxide-4-13C (Reactive Intermediate) CYP->Epoxide Oxidation Phenol 4-Bromophenol-4-13C (Urine) Epoxide->Phenol Rearrangement (NIH Shift) GSH_Conj 4-S-Glutathionyl Conjugate (Bile/Urine) Epoxide->GSH_Conj GST / +GSH Protein Covalent Protein Adducts (Liver Necrosis) Epoxide->Protein Covalent Binding

Figure 1: Metabolic fate of this compound. The red node indicates the reactive intermediate where the C4 label is part of the epoxide ring.

Experimental Protocols

In Vivo Tracer Study (Rat Model)

Objective: Quantify the ratio of detoxification (mercapturates) vs. bioactivation.

Reagents:

  • This compound (>99% atom % 13C).

  • Vehicle: Corn oil or Polyethylene glycol (PEG-400).

Protocol:

  • Dosing: Administer this compound (e.g., 1-2 mmol/kg, i.p.) to fasted male Sprague-Dawley rats.

  • Metabolic Cage: House animals in metabolic cages to separate urine and feces.

  • Sampling:

    • Urine: Collect at 0-12h and 12-24h intervals over dry ice to prevent degradation.

    • Plasma: Collect via tail vein at 1, 2, 4, and 8 hours for PK profiling.

    • Tissue: At termination (24h), excise liver. Flash freeze in liquid nitrogen for protein binding analysis.

Sample Preparation for Analysis
A. Urine Analysis (

C-NMR)

Direct analysis of urine is possible due to the high concentration of metabolites.

  • Centrifuge urine (3000 x g, 10 min) to remove particulates.

  • Mix 500 µL urine with 100 µL D

    
    O (buffer: phosphate, pH 7.4) containing DSS (internal standard).
    
  • Transfer to 5mm NMR tube.

B. Liver Protein Binding (IRMS or Solid-State NMR)
  • Homogenize liver tissue in 0.1 M Tris-KCl buffer.

  • Precipitate proteins with 10% TCA (Trichloroacetic acid).

  • Wash pellet exhaustively with methanol/ether to remove unbound lipids and non-covalently bound metabolites.

  • Dry the protein pellet.

  • Analysis: Analyze the dried pellet via Isotope Ratio Mass Spectrometry (IRMS) to quantify total

    
    C excess, serving as a direct proxy for covalent binding index (CBI).
    

Analytical Methodologies & Data Interpretation

C-NMR Spectroscopy

The power of this tracer lies in the chemical shift dispersion.

Instrument Parameters:

  • Frequency: >100 MHz for

    
    C (400 MHz+ magnet).
    
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE for quantitative integration) or standard proton-decoupled

    
    C.
    
  • Relaxation Delay: >5 seconds (ensure full relaxation of quaternary carbons).

Expected Chemical Shifts (Relative to TMS):

Metabolite / SpeciesFunctional Group at C4Approx.

C Shift (

)
This compound C-H (Aromatic)~126 - 130 ppm
4-Bromophenol-4-13C C-OH (Phenolic)~150 - 158 ppm
3,4-Dihydrodiol C-OH (Aliphatic/Allylic)~70 - 75 ppm
Pre-mercapturic Acid C-S (Thioether)~40 - 55 ppm

Note: The shift from ~130 ppm (aromatic) to ~155 ppm (phenolic) is the primary marker for the rearrangement pathway.

LC-MS/MS Analysis

For lower abundance metabolites (e.g., in plasma), Mass Spectrometry is required.

Targeting Strategy:

  • Parent Ion: Look for the M+1 shift. Bromobenzene (C

    
    H
    
    
    
    Br) has a nominal mass of 156 (for
    
    
    Br).
    • Natural:

      
       156 (
      
      
      
      Br) and 158 (
      
      
      Br).
    • Tracer:

      
       157 (
      
      
      
      Br +
      
      
      C) and 159 (
      
      
      Br +
      
      
      C).
  • Fragment Ions: In MS/MS, look for the retention of the

    
    C label in the tropylium ion or phenyl cation fragments.
    
    • Loss of Br (M - 79/81) yields the phenyl cation [C

      
      H
      
      
      
      ]
      
      
      .
    • Tracer Fragment: [

      
      C
      
      
      
      
      
      C
      
      
      H
      
      
      ]
      
      
      at
      
      
      78 (vs natural 77).

Workflow Visualization

The following diagram outlines the complete analytical workflow for a this compound tracer study.

Workflow cluster_0 Sample Processing cluster_1 Analysis Start Start: this compound Dosing Sample Sample Collection (0-24h) Start->Sample Urine Urine (+D2O/Buffer) Sample->Urine Liver Liver Tissue (Homogenization/TCA ppt) Sample->Liver NMR 13C-NMR Spectroscopy (Quantify Phenols/Mercapturates) Urine->NMR Direct Injection IRMS IRMS / Solid State NMR (Quantify Covalent Binding) Liver->IRMS Protein Pellet

Figure 2: Experimental workflow from dosing to analytical readout.

Safety & Handling

  • Chemical Hazard: Bromobenzene is a hepatotoxin and irritant. Handle in a fume hood.

  • Isotope Cost: While stable,

    
    C-labeled compounds are high-value. Use micro-scale techniques where possible to conserve material.
    
  • Waste Disposal: Segregate halogenated waste. Note that biological samples containing the tracer are generally treated as chemical waste due to the presence of the halogenated parent/metabolites.

References

  • Jollow, D. J., Mitchell, J. R., Zampaglione, N., & Gillette, J. R. (1974). Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite. Pharmacology 11(3), 151-169. Link

  • Zampaglione, N., Jollow, D. J., Mitchell, J. R., Stripp, B., Hamrick, M., & Gillette, J. R. (1973). Role of detoxifying enzymes in bromobenzene-induced liver necrosis. Journal of Pharmacology and Experimental Therapeutics, 187(1), 218-227. Link

  • Lau, S. S., & Zannoni, V. G. (1979). Bromobenzene metabolism in the rabbit: Specific forms of cytochrome P-450 involved in 2,3- and 3,4-epoxidation. Molecular Pharmacology, 20(1), 234-235. Link

  • SDBS Web: Spectral Database for Organic Compounds. (n.d.). Carbon-13 NMR Spectra of Bromobenzene and Phenols. AIST. Link

Methodological & Application

Application Note: Precision Synthesis of Phenylmagnesium Bromide-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the high-yield synthesis of Phenylmagnesium Bromide-4-13C (Grignard reagent) from Bromobenzene-4-13C . Unlike standard commodity Grignard preparations, this workflow prioritizes atom economy and isotopic conservation . Given the high cost of Carbon-13 labeled starting materials, the methodology utilizes a "Reverse-Excess" stoichiometry (Excess Mg, limiting organic halide) and a rigorous 1,2-Dibromoethane (DBE) activation strategy to ensure rapid initiation without wasting the labeled substrate.

Target Audience: Radiochemists, DMPK Scientists, and Synthetic Organic Chemists.

Scientific Principles & Critical Considerations

The "High-Value" Constraint

In standard organic synthesis, the organohalide is often used in slight excess or 1:1 ratio. However, for This compound , the protocol is inverted. We employ a 1.2 – 1.5 molar equivalent of Magnesium to ensure the complete oxidative addition of every molecule of the labeled precursor.

Mechanism of Activation

The formation of the Grignard reagent occurs at the magnesium surface. The native oxide layer (


) on magnesium turnings inhibits this reaction.
  • Standard Method: Iodine (

    
    ) etching.
    
  • Preferred Method for Isotopes: Entrainment with 1,2-Dibromoethane (DBE) .

    • Reasoning: DBE reacts with Mg to form

      
       and Ethene gas (
      
      
      
      ). The gas evolution physically cleans the Mg surface, exposing fresh metal (
      
      
      ). Crucially, the organic byproduct (ethene) escapes the system, leaving the solvent free of contaminating organic halides that could compete in downstream coupling reactions.
Visualizing the Reaction Pathway

The following diagram illustrates the surface-mediated radical mechanism and the critical activation step.

GrignardMechanism cluster_0 Initiation Phase Mg_Surface Mg Surface (Passivated) Activator Activator (1,2-DBE) Mg_Surface->Activator Etching Active_Mg Activated Mg(0) Activator->Active_Mg -C2H4 (gas) SET Single Electron Transfer (SET) Active_Mg->SET Substrate This compound Substrate->SET Radical_Pair [Ph-13C• + •MgBr] SET->Radical_Pair C-Br Homolysis Product Ph-13C-MgBr Radical_Pair->Product Recombination

Figure 1: Mechanistic pathway highlighting the critical activation step required to expose reactive Mg(0) species.

Materials & Equipment

Reagents
ReagentPurity/GradeRoleNotes
This compound >99% Isotopic EnrichmentLimiting ReagentStore under Argon.
Magnesium Turnings >99.9%Metal SourceGrind with mortar/pestle immediately before use to expose fresh edges.
Tetrahydrofuran (THF) Anhydrous (<50 ppm H2O)SolventDistilled from Na/Benzophenone or passed through activated alumina columns.
1,2-Dibromoethane 98%Activator"Entrainment" agent.
Iodine (Optional) Resublimed crystalsCo-activatorUse only if DBE fails.
Equipment
  • Glassware: 2-neck or 3-neck Round Bottom Flask (flame-dried under vacuum).

  • Condenser: Reflux condenser with inert gas (Nitrogen/Argon) inlet.

  • Addition: Pressure-equalizing addition funnel (for scales >5g) or Syringe Pump (for scales <1g).

  • Atmosphere: Schlenk line or balloon assembly (Argon preferred over Nitrogen due to density).

Experimental Protocol

Phase 1: Setup and Activation

Objective: Create an anhydrous, anaerobic environment and activate the Magnesium surface.

  • Assembly: Assemble the glassware (flask, condenser, septum) while hot (from oven) and cycle vacuum/Argon 3 times while cooling to remove adsorbed moisture.

  • Mg Loading: Add Magnesium turnings (1.3 equiv relative to this compound) to the flask against a positive flow of Argon.

    • Tip: Crushing the turnings with a pestle inside a glovebox or rapidly in air exposes fresh lattice defects, accelerating initiation.

  • Solvent Addition: Add sufficient anhydrous THF to cover the magnesium turnings (approx. 2-3 mL per gram of Mg).

  • Chemical Activation:

    • Add 2-3 drops of 1,2-Dibromoethane (DBE) directly into the suspension.

    • Observe for bubbling (ethene gas) and slight turbidity. If no reaction occurs within 5 minutes, gently heat with a heat gun until bubbling starts.

    • Validation: The solvent should turn slightly cloudy/grey. This indicates the oxide layer is breached.

Phase 2: Synthesis (The Dropwise Addition)

Objective: Controlled formation of the Grignard reagent to minimize homocoupling (Wurtz reaction).

  • Preparation of Substrate: Dissolve the This compound in anhydrous THF. (Recommended concentration: 1.0 M).

  • Initiation Spike: Add approx. 5-10% of the substrate solution to the activated Mg suspension.

    • Wait: Stop stirring. Look for the formation of turbidity or a slight exotherm (solvent refluxing on its own).

    • Confirmation: Once the reaction sustains itself (gentle reflux without external heat), initiation is successful.

  • Controlled Addition: Begin adding the remaining this compound solution dropwise.

    • Rate: Adjust rate to maintain a gentle reflux.

    • Temperature: If the reaction becomes too vigorous, cool with a water bath (do not freeze, or the reaction will stall).

  • Completion: Once addition is complete, heat the mixture to a gentle reflux (60-65°C) for 1 hour. This ensures the conversion of any lingering labeled bromide.

Phase 3: Workup & Quantification

Objective: Determine the exact concentration of the formed reagent.

Do not assume 100% yield. Isotope-labeled experiments require precise stoichiometry for the next step.

Protocol: Titration using 1,10-Phenanthroline (The Watson-Eastham Method)
  • Take a 1 mL aliquot of the supernatant Grignard solution (filter through a syringe filter if turbid).

  • Add a few crystals of 1,10-phenanthroline (indicator) to the aliquot. The solution will turn violet/rust-red .

  • Titrate with a standard solution of 1.0 M sec-Butanol (or Menthol) in Xylenes/THF.

  • Endpoint: The solution turns from violet to colorless.

Calculation:



Workflow Logic Diagram

The following flow chart outlines the critical decision points during the synthesis, ensuring the user knows how to handle initiation failures.

Workflow Start Start: Dry Glassware Load_Mg Load Mg (1.3 equiv) & THF Start->Load_Mg Activate Add 1,2-DBE Activator Load_Mg->Activate Check_Bubbles Bubbles Observed? Activate->Check_Bubbles Heat Apply Heat / Sonication Check_Bubbles->Heat No Add_Substrate Add 10% 13C-Substrate Check_Bubbles->Add_Substrate Yes Heat->Check_Bubbles Exotherm Exotherm/Reflux? Add_Substrate->Exotherm Exotherm->Heat No (Stalled) Complete_Add Complete Dropwise Addition Exotherm->Complete_Add Yes Reflux Reflux 1 hr Complete_Add->Reflux Titrate Titrate (Phenanthroline) Reflux->Titrate

Figure 2: Operational workflow with troubleshooting loops for reaction initiation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Initiation Passivated Mg surface or wet solvent.Add a crystal of Iodine. If that fails, add more DBE and heat. Ensure solvent is <50ppm H2O.
Low Yield Wurtz Coupling (Homocoupling).Concentration of Bromobenzene was too high during addition. Dilute the substrate further and add slower.
Precipitate Forms Formation of Magnesium salts (MgBr2).Normal in THF (Schlenk equilibrium). Do not filter unless necessary; the active species is in solution.

Safety & Handling

  • Hazards: Grignard reagents are pyrophoric and corrosive. Reacts violently with water to release benzene (carcinogen).

  • PPE: Flame-resistant lab coat, nitrile gloves (double gloved), safety goggles.

  • Quenching: Never quench directly with water. Dilute with a non-polar solvent (Hexane) and quench slowly with Isopropanol, followed by dilute HCl.

References

  • Preparation of Phenylmagnesium Bromide

    • Organic Syntheses, Coll. Vol. 1, p.226 (1941); Vol. 3, p.79 (1923).
  • Titration of Grignard Reagents (Watson-Eastham Method)

    • Watson, S. C.; Eastham, J. F. "Color Tests for Grignard and Alkyllithium Reagents.
  • Advanced Titration (LiCl Mediated - Knochel)

    • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction..." Angewandte Chemie Int. Ed., 2004, 43, 3333.
  • Magnesium Activation Techniques

    • Layfield, R. Murugesu, M. (Eds). Lanthanides and Actinides in Molecular Magnetism.

Application Note: Synthesis of 13C-Labeled Biaryls via Suzuki Coupling with Bromobenzene-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of drug development, stable isotopically labeled (SIL) compounds are indispensable tools for quantitative bioanalysis (LC-MS/MS internal standards) and metabolic elucidation (DMPK studies). The synthesis of biaryls—a privileged scaffold in medicinal chemistry—incorporating a Carbon-13 (


C) label requires methodologies that prioritize atom economy  and isotopic fidelity .

This application note details the protocol for utilizing Bromobenzene-4-


C  as a limiting reagent in Suzuki-Miyaura cross-coupling. Unlike general organic synthesis where yield is the sole metric, labeled synthesis demands:
  • Conservation of Label: The labeled starting material is the cost-driver; stoichiometry is adjusted to ensure its full conversion.

  • Regio-integrity: Ensuring the label remains at the para position relative to the new C-C bond, devoid of scrambling (e.g., via aryne intermediates).

  • Purification Efficiency: Minimizing handling losses.

We utilize a palladium-catalyzed cycle optimized for aryl bromides, ensuring a robust coupling with diverse aryl boronic acids.

Mechanistic Integrity & Label Tracking

To guarantee the position of the


C atom, one must understand the catalytic cycle. In the Suzuki-Miyaura coupling, the oxidative addition of the C-Br bond to the Pd(0) center is the first step.

Critical Insight: Because the reaction proceeds via a concerted oxidative addition to the C1-Br bond, the carbon skeleton of the benzene ring remains intact. The


C label at position 4 (para to the bromine) is sufficiently distal from the reaction center (C1) that it does not experience significant secondary kinetic isotope effects, nor is it susceptible to scrambling under standard mild base conditions.
Visualization: Catalytic Cycle and Isotope Tracking

The following diagram illustrates the path of the


C label (highlighted in red) throughout the catalytic cycle.

SuzukiCycle cluster_legend Legend Start Reagents: Bromobenzene-4-13C + Pd(0) OxAdd Oxidative Addition: Ar(4-13C)-Pd(II)-Br Start->OxAdd Insertion into C1-Br TransMet Transmetallation: Base + Ar'-B(OH)2 Ar(4-13C)-Pd(II)-Ar' OxAdd->TransMet Activation RedElim Reductive Elimination: Product Release TransMet->RedElim C-C Bond Formation Product Final Product: 4-13C-Biaryl + Pd(0) RedElim->Product Regeneration Product->Start Catalyst Recycle Key1 Label Position: C4 (Para)

Figure 1: The Suzuki-Miyaura catalytic cycle demonstrating the conservation of the 4-


C label position. The label remains para to the palladium insertion site throughout the process.

Experimental Protocol

Materials & Reagents

To maximize the utilization of the labeled starting material, the boronic acid is used in excess.

ReagentRoleEquivalentsNotes
Bromobenzene-4-

C
Limiting Reagent 1.0 equiv The source of the heavy isotope.
Aryl Boronic AcidCoupling Partner1.2 – 1.5 equivExcess ensures complete consumption of the bromide.
Pd(dppf)Cl

· CH

Cl

Catalyst0.03 – 0.05 equivRobust, air-stable precatalyst preventing dehalogenation.
K

CO

(2M aq.)
Base3.0 equivStandard base; Cs

CO

can be used for sterically hindered substrates.
1,4-DioxaneSolvent[0.1 M]Degassed thoroughly.
Step-by-Step Methodology

Pre-requisite: All glassware should be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon) to protect the active Pd(0) species.

  • Reaction Assembly:

    • In a reaction vial equipped with a magnetic stir bar, charge Bromobenzene-4-

      
      C  (1.0 equiv, e.g., 100 mg) and the corresponding Aryl Boronic Acid  (1.3 equiv).
      
    • Add the catalyst Pd(dppf)Cl

      
       · CH
      
      
      
      Cl
      
      
      (3-5 mol%).
    • Note: Using a glovebox is preferred for dispensing small quantities of catalyst, but rapid addition on the benchtop followed by inert gas purging is acceptable.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (concentration ~0.1 M relative to bromide) and 2M aqueous K

      
      CO
      
      
      
      (3.0 equiv).
    • CRITICAL STEP: Degas the mixture immediately. Sparge with Argon for 5–10 minutes or use the freeze-pump-thaw method (3 cycles). Oxygen is the enemy of the catalytic cycle and can lead to homocoupling or catalyst death.

  • Reaction:

    • Seal the vial and heat to 80–90 °C in an oil bath or heating block.

    • Monitor reaction progress via TLC or HPLC/UPLC after 2 hours.

    • Endpoint: Continue heating until the labeled bromide is fully consumed (>98% conversion). This typically takes 4–12 hours depending on the boronic acid sterics.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer. Extract the aqueous layer twice with EtOAc.

    • Combine organics, wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: Typically Hexanes/EtOAc (0-20% gradient) is sufficient for simple biaryls.

    • Note: Collect fractions conservatively to ensure separation from any boronic acid byproducts or protodeboronated impurities.

Quality Control & Validation

Trustworthiness in labeled synthesis is proven by verifying the label incorporation and position.

Mass Spectrometry (MS)
  • Expectation: The molecular ion peak should show a shift of +1 Da compared to the unlabeled standard (

    
    ).
    
  • Calculation: If the unlabeled biaryl has a mass of

    
    , the product must be 
    
    
    
    Da.
  • Isotopic Enrichment: Calculate atom % excess (APE) by comparing the intensity of the M and M+1 peaks against natural abundance simulations.

Nuclear Magnetic Resonance ( C NMR)
  • Quantitative

    
    C NMR:  Run an inverse-gated decoupling experiment (with relaxation delay 
    
    
    
    ) to suppress NOE for integration.
  • Signal: You will observe a massively enhanced singlet (or multiplet if coupling to F/P) at the para position of the phenyl ring.

  • Splitting: The

    
    C label may couple with adjacent protons (
    
    
    
    ) or carbons, providing a distinct fingerprint confirming the para location.
Workflow Visualization: QC Decision Tree

QC_Workflow Sample Isolated Product MS_Check MS Analysis (M vs M+1) Sample->MS_Check NMR_Check 13C NMR (Regio-verification) Sample->NMR_Check Pass Release for Bioanalysis MS_Check->Pass >99% Enrichment Fail Repurify / Investigate MS_Check->Fail <95% Enrichment NMR_Check->Pass Correct Shift NMR_Check->Fail Scrambling

Figure 2: Quality Control decision tree for validating isotopically labeled compounds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O

)
Ensure rigorous degassing; switch to SPhos-Pd-G2 for higher activity.
Homocoupling (Ar-Ar) Oxidative coupling of Boronic AcidReduce O

exposure; add the boronic acid slowly or reduce equivalents slightly.
Protodehalogenation Hydride source in solventEnsure solvents are anhydrous (though Suzuki tolerates water, trace contaminants can reduce Pd-Ar).
Label Scrambling Aryne mechanism (Rare)Ensure base is not too strong (Stick to Carbonates/Phosphates, avoid t-BuLi or Amides).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Isotopes in Drug Discovery and Development: Focus on Hydrogen and Carbon. Angewandte Chemie International Edition, 57(12), 3022-3042. [Link]

Using Bromobenzene-4-13C for kinetic isotope effect (KIE) determination

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Determination of Kinetic Isotope Effects (KIE) Using Bromobenzene-4-


C 

Executive Summary

Kinetic Isotope Effects (KIEs) are the gold standard for elucidating reaction mechanisms, identifying rate-determining steps (RDS), and characterizing transition state (TS) geometries. While Deuterium KIEs are commonplace, Carbon-13 (


C) KIEs provide a more direct probe of the carbon skeleton's involvement in bond breaking and forming.

Bromobenzene-4-


C  (where the label is located at the para position relative to the bromine) is a specialized probe. Unlike C1-labeled isotopologues used to study oxidative addition directly, the C4-label serves two distinct, high-value purposes:
  • Primary KIE Determination: For reactions occurring specifically at the para position (e.g., para-selective C-H activation or electrophilic aromatic substitution).

  • Secondary KIE & Electronic Probe: For reactions occurring at the C-Br bond (C1), the C4-label reports on remote electronic changes (resonance delocalization) and hybridization shifts in the transition state, or acts as a non-reactive internal standard to verify mass balance and lack of scrambling (e.g., ruling out benzyne mechanisms).

This guide outlines the protocol for determining intermolecular competitive KIEs using Bromobenzene-4-


C via GC-MS or IRMS analysis.

Technical Principle: The Competitive Method

Direct rate measurement of separate "light" and "heavy" reactions is often too prone to experimental error (temperature/concentration fluctuations) to detect small heavy-atom KIEs (


).

The Competitive Method eliminates these variables by running both isotopologues in the same reaction vessel.

  • Substrates: A mixture of Unlabeled Bromobenzene (

    
    C-Natural) and Bromobenzene-4-
    
    
    
    C.
  • Process: The reaction is taken to partial conversion (

    
    ).
    
  • Readout: The change in the isotopic ratio (

    
    ) of the recovered starting material relative to the initial ratio (
    
    
    
    ) is measured.
  • Logic: If a KIE exists (

    
    ), the faster-reacting light isotope is depleted preferentially, causing the recovered starting material to become enriched in the heavy isotope.
    

Experimental Protocol

Materials & Equipment
  • Substrate A: Bromobenzene (Natural Abundance), >99% purity.

  • Substrate B: Bromobenzene-4-

    
    C (99 atom% 
    
    
    
    C), >98% chemical purity.
  • Reagents: Catalyst, Ligand, Solvent (anhydrous/degassed as required).

  • Internal Standard (IS): Non-reactive standard (e.g., dodecane or fluorobenzene) for conversion monitoring.

  • Analysis: GC-MS (SIM mode) or Isotope Ratio Mass Spectrometry (IRMS).

Step-by-Step Workflow
PhaseStepActionCritical Note
I. Prep 1Prepare Stock Solution: Mix Unlabeled and Labeled Bromobenzene in a roughly 1:1 molar ratio (or 10:1 if using natural abundance baseline, but 1:1 is optimal for GC-MS).Accurate weighing is crucial, but the precise

will be determined experimentally.
2Baseline Analysis (

):
Take 3 aliquots of the stock mixture before adding reagents. Dilute and analyze via GC-MS to establish

(Peak Area 157 / Peak Area 158).
Self-Validation: The RSD of these 3 injections must be <0.5%. If >0.5%, re-mix or check instrument stability.
II. Reaction 3Initiate Reaction: Add reagents to the stock solution in the reaction vessel. Run under standard conditions.Ensure rigorous temperature control.
4Sampling: Withdraw aliquots at roughly 10%, 20%, and ~50% conversion.Do not exceed 80% conversion; error propagation increases significantly at high conversion.
5Quench: Immediately quench aliquots into a stopping solution (e.g., dilute HCl, silica plug, or cold solvent) to freeze the ratio.Failure to quench instantly introduces "time-smearing" error.
III. Workup 6Isolation: Extract the unreacted Bromobenzene. If the product overlaps in GC, use flash chromatography to isolate the starting material fraction.Crucial: You must recover the unreacted starting material, not the product. Ensure no fractionation occurs during evaporation (Bromobenzene is volatile!).
IV. Analysis 7Quantification: Analyze the recovered Bromobenzene via GC-MS (SIM mode monitoring m/z 156, 157, 158).Monitor the molecular ion cluster (

).
Visualization of Workflow

KIE_Workflow Start Substrate Mixing (12C + 13C-PhBr) T0_Analysis T0 Analysis (Determine R0) Start->T0_Analysis Reaction Reaction (Partial Conversion) Start->Reaction Calc Calculate KIE (Eq. 1) T0_Analysis->Calc Input R0 Sampling Sampling & Quenching Reaction->Sampling @ ~20-50% Conv. Isolation Isolate Unreacted PhBr Sampling->Isolation GCMS GC-MS Analysis (Measure Rt) Isolation->GCMS GCMS->Calc Input Rt

Figure 1: Operational workflow for competitive KIE determination. Note the parallel path for T0 analysis to establish the baseline ratio.

Data Analysis & Calculations

To calculate the KIE from the isotopic ratios (


) and fractional conversion (

), use the standard equation for competitive experiments derived by Bigeleisen and Wolfsberg.

Equation 1: Competitive KIE



Where:

  • 
     = Fractional conversion (0 to 1). Determined by GC-FID or NMR relative to the internal standard.
    
  • 
     = Initial ratio of Heavy/Light (
    
    
    
    ) at
    
    
    .
  • 
     = Ratio of Heavy/Light (
    
    
    
    ) of recovered starting material at time
    
    
    .

Data Presentation Table (Example Template):

EntryTime (min)Conversion (

)
Area

C (m/z 156)
Area

C (m/z 157)
Ratio (

)
Calculated KIE
T0 00.001,000,0001,000,0001.0000-
1 300.22780,000785,0001.00641.025
2 600.45550,000562,0001.02181.024
3 900.60400,000415,0001.03751.026
Avg -----1.025 ± 0.001

Note: For Bromobenzene, the molecular ion cluster is complex due to


 and 

. Ensure you monitor the correct corresponding pairs (e.g.,

at m/z 156 vs

at m/z 157).

Mechanistic Interpretation

The magnitude of the KIE observed with Bromobenzene-4-


C dictates the mechanistic conclusion.
Scenario A: Reaction at the Para-Position (Primary KIE)
  • Context: Para-selective C-H activation or Electrophilic Aromatic Substitution.

  • Observation: KIE

    
     1.02 – 1.05 (Significant Normal KIE).
    
  • Observation: KIE

    
     1.00.
    
Scenario B: Reaction at the C-Br Bond (Secondary KIE)
  • Context: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Observation: KIE

    
     1.000 – 1.005 (Unity or very small).
    
  • Observation: KIE

    
     1.00 (e.g., Inverse KIE < 0.99 or Normal > 1.01).
    
  • Conclusion: This suggests long-range electronic communication. For example, in

    
     mechanisms, the formation of a Meisenheimer complex delocalizes negative charge to the para-position. A secondary KIE here confirms the hybridization change (
    
    
    
    -like character) at the para-carbon during the TS.
Scenario C: Scrambling Check (Benzyne)
  • Context: Nucleophilic substitution under basic conditions.

  • Observation: Product analysis shows

    
    C label scrambling (label moves to meta position).
    
  • Observation: Label remains strictly at C4.

  • Conclusion: Concerted mechanism or

    
     (no benzyne).
    

Mechanistic Pathway Diagram:

Mechanism_Logic Input Observed KIE at C4 (Bromobenzene-4-13C) Type1 Reaction Site: C4 (e.g., C-H Activation) Input->Type1 Type2 Reaction Site: C1 (e.g., Cross-Coupling) Input->Type2 KIE_Large KIE > 1.02 (Primary) Type1->KIE_Large KIE_Unity KIE ~ 1.00 (Secondary) Type2->KIE_Unity KIE_Small KIE != 1.00 (Sec. Electronic Effect) Type2->KIE_Small Conc1 C-H Cleavage is RDS KIE_Large->Conc1 Conc2 Standard Oxidative Addition (No remote resonance) KIE_Unity->Conc2 Conc3 Resonance/Hybridization Change (e.g., Meisenheimer Complex) KIE_Small->Conc3

Figure 2: Decision tree for interpreting KIE data based on reaction site and magnitude.

References

  • Simmons, E. M., & Hartwig, J. F. (2012). "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition, 51(13), 3066–3072. [Link]

  • Singleton, D. A., & Thomas, A. A. (1995). "High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance." Journal of the American Chemical Society, 117(36), 9357–9358. [Link]

  • Gomez-Gallego, M., & Sierra, M. A. (2011). "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews, 111(8), 4857–4963. [Link]

  • Colletto, C. et al. (2020). "A unified approach to determining the origins of selectivity in Palladium-catalyzed C–H activation." Nature Communications, 11, Article 1645. [Link]

Lithium-halogen exchange procedures for Bromobenzene-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Lithium-Halogen Exchange for Bromobenzene-4-13C


C)Phenyllithium via Li-X Exchange

Executive Summary

The synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs) requires methods that maximize the yield of high-cost starting materials. This compound is a critical precursor for introducing isotopically labeled phenyl rings into drug scaffolds.

This guide details the Lithium-Halogen (Li-X) exchange protocol. Unlike Grignard formation, which can be sluggish and prone to induction periods, Li-X exchange using n-butyllithium (n-BuLi) offers rapid, quantitative conversion at low temperatures. This protocol is optimized for atom economy , ensuring that the expensive


C label is preserved through the nucleophilic intermediate stage.

Mechanistic Foundation & Experimental Logic

The Equilibrium Advantage

Li-X exchange is an equilibrium process governed by the stability of the carbanion.



Because the 

hybridized phenyl anion is more stable than the

hybridized butyl anion, the equilibrium naturally favors the formation of Phenyllithium.
Critical Control Points
  • Temperature (-78°C): Essential for two reasons:

    • Suppression of Wurtz Coupling: At higher temperatures, the generated Phenyllithium reacts with the co-product (n-butyl bromide) to form butylbenzene, consuming the label.

    • Solvent Stability: THF is the preferred solvent for rate acceleration, but it is susceptible to proton abstraction by organolithiums above 0°C.

  • Reagent Stoichiometry: A slight excess of n-BuLi (1.05 equiv) ensures total consumption of the expensive this compound.

  • Atmosphere: Oxygen and moisture will quench the Phenyllithium to Benzene-4-13C (protonation) or Phenol (oxidation), destroying the nucleophile.

Visualization: Reaction Workflow

The following diagram outlines the critical pathway and decision nodes for the synthesis.

LiX_Exchange_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Exchange (-78°C) cluster_2 Phase 3: Trapping Start Start: this compound Dry Dry Solvent (THF) < 10 ppm H2O Start->Dry Cool Cool to -78°C Dry->Cool Titrate Titrate n-BuLi Add Slow Addition of n-BuLi (Dropwise) Titrate->Add Cool->Add Wait Stir 30-60 min Add->Wait Check Check: Clear/Pale Yellow? Wait->Check Electrophile Add Electrophile (e.g., CO2, Aldehyde) Check->Electrophile Yes Fail Risk: Wurtz Coupling (Butylbenzene formed) Check->Fail No (Cloudy/Dark) Warm Warm to RT Electrophile->Warm Quench Aqueous Quench Warm->Quench Product Product: Functionalized Ph-4-13C Quench->Product

Figure 1: Operational workflow for Lithium-Halogen exchange emphasizing critical checkpoints to prevent side-reactions.

Detailed Protocol: The "Gold Standard" Method

Objective: Generation of (4-


C)Phenyllithium (approx. 0.5 M) and subsequent trapping.
Scale:  5.0 mmol (approx. 790 mg of this compound).
Materials & Equipment
  • Substrate: this compound (>99 atom%

    
    C).
    
  • Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Must be titrated prior to use.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina).

  • Vessel: Flame-dried 25 mL 2-neck round bottom flask with magnetic stir bar and rubber septum.

  • Gas: High-purity Argon or Nitrogen line.

Step-by-Step Procedure

Step 1: System Preparation (Self-Validation Step)

  • Assemble glassware hot; flush with Argon for 15 minutes while cooling.

  • Validation: Verify the n-BuLi titer using the Diphenylacetic acid method (endpoint: yellow to colorless) or N-pivaloyl-o-toluidine method. Do not rely on the bottle label.

Step 2: Substrate Solvation

  • Charge the flask with this compound (790 mg, 5.0 mmol).

  • Add Anhydrous THF (10 mL) via syringe.

  • Cool the solution to -78°C using a Dry Ice/Acetone bath. Allow 10 minutes for thermal equilibration.

Step 3: Lithium-Halogen Exchange

  • Calculate required n-BuLi:

    
    .
    
  • Draw n-BuLi into a gas-tight syringe.

  • Critical Action: Add n-BuLi dropwise down the side of the flask over 5–10 minutes.

    • Why? Rapid addition creates local hot spots, promoting Wurtz coupling.

  • Stir at -78°C for 45–60 minutes.

    • Observation: The solution should remain clear or turn pale yellow. If it turns cloudy or dark brown, moisture ingress or decomposition has occurred.

Step 4: Electrophile Trapping (Example: Carboxylation)

  • For Benzoic Acid-4-13C synthesis: Introduce dry CO2 gas (passed through a drying tube) into the headspace or bubble gently through the solution for 20 minutes while still at -78°C.

  • Remove the cooling bath and allow the reaction to warm to room temperature (RT) over 1 hour.

Step 5: Quench & Workup

  • Quench with 1M HCl (10 mL) carefully.

  • Extract with Diethyl Ether (3 x 15 mL).

  • Dry combined organics over MgSO4 and concentrate.

Data Presentation & Troubleshooting

Expected Outcomes vs. Common Failures
ParameterSuccess CriteriaFailure ModeRoot Cause
Solution Appearance Clear, Pale YellowCloudy / White PrecipitateMoisture ingress (LiOH formation)
Solution Appearance ClearDark Brown / BlackTemperature too high (Decomposition)
GC-MS Analysis >95% ProductSignificant ButylbenzeneWarm addition; "Wurtz Coupling"
GC-MS Analysis >95% ProductUnreacted BromobenzeneOld n-BuLi; insufficient titer
Yield Optimization Table
SolventTemp (°C)Exchange RateRisk ProfileRecommendation
THF -78Fast (< 30 min)Solvent attack > 0°CRecommended
Et2O -78Slow (> 2 hrs)Precipitation of PhLiUse if THF incompatible
Et2O 0ModerateHigh Wurtz CouplingAvoid for labeled cpds

Self-Validating System: The "Double-Check" Logic

To ensure the trustworthiness of this protocol, implement the following validation loop:

  • Pre-Check: Titrate n-BuLi. If concentration is < 1.0 M, discard. Degraded reagent introduces impurities.

  • In-Process Check: Take a 0.1 mL aliquot after 30 mins, quench in MeOD (Methanol-d4).

    • NMR Analysis: Look for Monodeuterobenzene-4-13C.

    • Result: If this compound remains, add 10% more n-BuLi. If Benzene-4-13C (protonated) is seen, the system is wet.

  • Post-Process: Mass balance calculation. For isotope chemistry, >90% recovery is the benchmark.

References

  • Gilman, H.; Jones, R. G. (1941). "The reaction of metallic thallium with organolithium compounds." Journal of the American Chemical Society. 63 (5): 1441–1443. (Foundational work on Li-X exchange).

  • Organic Syntheses. "Preparation of Phenyllithium". Org. Synth. 1970, 50, 104. (Standard authoritative procedure for PhLi generation). [Link]

  • Kofron, W. G.; Baclawski, L. M. (1976). "A convenient method for estimation of organolithium concentrations." Journal of Organic Chemistry. 41 (10): 1879–1880. (The standard titration protocol).

  • Reich, H. J. "Lithium-Halogen Exchange." University of Wisconsin-Madison Chemistry Department. (Authoritative database on organolithium mechanisms). [Link]

Application Note: Strategic Incorporation of Bromobenzene-4-13C in Drug Candidate Synthesis and DMPK Profiling

Author: BenchChem Technical Support Team. Date: February 2026


C-labeling.

Executive Summary

The incorporation of stable isotopes, specifically Bromobenzene-4-13C , represents a critical strategy in the optimization of pharmaceutical candidates. Unlike radiolabeling (


C), stable isotopes (

C) allow for safe, high-resolution tracking of drug metabolism and pharmacokinetics (DMPK) without the regulatory burden of ionizing radiation.

This guide details the methodology for utilizing this compound as a pharmacophore building block. It focuses on Palladium-catalyzed cross-coupling to install labeled aromatic systems and the subsequent analytical workflows (LC-MS/MS and


C-NMR) required to validate metabolic stability and identify reactive metabolites.

Strategic Rationale: Why this compound?

In drug development, the phenyl ring is a ubiquitous scaffold. However, aromatic rings are primary sites for Cytochrome P450 (CYP) mediated oxidation.

The "4-Position" Advantage

Labeling the 4-position (para to the bromine) offers distinct mechanistic advantages over uniformly labeled rings:

  • Cost-Efficiency: Site-specific labeling is significantly cheaper than [U-

    
    C] analogues while providing sufficient mass shift (+1 Da) for mass spectrometry.
    
  • Metabolic Tracing: The 4-position is a frequent site for hydroxylation or rearrangement (NIH Shift). A fixed label here allows researchers to determine if the carbon skeleton remains intact during metabolic activation.

  • NMR Simplification: A single

    
    C nucleus simplifies spectra by avoiding complex 
    
    
    
    C-
    
    
    C coupling patterns seen in uniformly labeled compounds, allowing for clear
    
    
    -coupling analysis with adjacent protons.

Synthetic Protocol: Palladium-Catalyzed Incorporation

The most robust method for incorporating this compound is via Suzuki-Miyaura Cross-Coupling . This reaction couples the labeled aryl halide with an aryl/heteroaryl boronic acid.

Challenge: The labeled reagent is the limiting, high-value component. Solution: The protocol below utilizes a catalyst system optimized for high turnover numbers (TON) and near-quantitative conversion of the aryl bromide.

Experimental Workflow Diagram

SuzukiCoupling Reagent This compound (Limiting Reagent) Cycle Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Reagent->Cycle Oxidative Addition Boronic Aryl Boronic Acid (1.2 equiv) Boronic->Cycle Transmetallation Catalyst Pd(dppf)Cl2 KOAc Catalyst->Cycle Activation Product 13C-Labeled Biaryl Drug Candidate Cycle->Product Reductive Elimination QC QC: 1H-NMR & MS (Confirm M+1) Product->QC Purification

Figure 1: Workflow for the incorporation of this compound via Suzuki-Miyaura coupling. The labeled bromide is the electrophilic partner.

Step-by-Step Protocol

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.03 equiv)
  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inert Setup: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon. Rationale: Oxygen poisons Pd(0) species, reducing yield.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 20 minutes. Rationale: Removal of dissolved oxygen is critical for reaction kinetics.

  • Loading: Charge the flask with the Aryl Boronic Acid, K

    
    CO
    
    
    
    , and Pd catalyst. Cap with a septum.
  • Addition: Syringe in the degassed solvent, followed by This compound via a gas-tight syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via LC-MS (looking for the disappearance of the bromide peak).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography.

Quality Control Standards
ParameterSpecificationMethod
Chemical Purity > 98%HPLC (UV @ 254 nm)
Isotopic Enrichment > 99 atom %

C
Mass Spectrometry (SIM mode)
Structural ID M+1 Peak ConfirmationESI-MS (+)

Analytical Application: DMPK & Metabolic Profiling

Once synthesized, the


C-labeled candidate is utilized in Metabolite Identification (MetID)  studies. The presence of the 

C atom acts as a tracer, distinguishing drug-related material from endogenous biological matrix components.
Mass Defect Filtering (MDF)

Because


C has a mass of 13.00335 Da (vs. 12.00000 Da for 

C), it introduces a specific mass defect. Modern High-Resolution Mass Spectrometry (HRMS) software can filter data to display only ions containing this specific defect, effectively "lighting up" all drug-related metabolites in a complex plasma matrix.
Protocol: Microsomal Stability Assay

Objective: Determine the metabolic stability of the phenyl ring.

  • Incubation: Incubate the

    
    C-labeled drug (1 µM) with human liver microsomes (HLM) and NADPH (1 mM) at 37°C.
    
  • Quenching: At time points (0, 15, 30, 60 min), quench aliquots with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via LC-HRMS (Q-TOF or Orbitrap).

  • Data Interpretation:

    • Parent: Look for the [M+H]

      
       peak.
      
    • Metabolites: Look for [M+H+16]

      
       (Hydroxylation) or [M+H+32]
      
      
      
      (Di-hydroxylation).
    • Validation: The isotope pattern must show the injected enrichment ratio. If the

      
      C label is lost, the metabolic cleavage occurred at the phenyl ring attachment point.
      
Metabolic Pathway Visualization

Metabolism Parent Parent Drug (13C-Labeled) [M+H]+ P450 CYP450 Oxidation (Microsomes + NADPH) Parent->P450 Metabolite1 Hydroxylated Metabolite [M+17]+ (Mass Shift +16) P450->Metabolite1 Stable Oxidation Metabolite2 Epoxide Intermediate (Reactive/Toxic) P450->Metabolite2 Bioactivation GSH Glutathione Adduct [M+308]+ Metabolite2->GSH Trapping (GSH)

Figure 2: Metabolic fate tracking. The


C label ensures that even after significant mass changes (e.g., Glutathione conjugation), the drug-derived moiety is identifiable.

Troubleshooting & Best Practices

Handling Volatility

This compound is a liquid with moderate volatility.

  • Risk: Evaporation during weighing or transfer leads to expensive loss.

  • Mitigation: Handle syringes only. Do not weigh in open boats. Calculate mass by volume using density (

    
     g/mL).
    
Scrambling of Labels

In rare cases, Palladium catalysts can facilitate "ring walking" or isomerization, though this is less common with Suzuki coupling than with Friedel-Crafts reactions.

  • Verification: Always run a

    
    C-NMR of the final product. The signal for the labeled carbon should appear as a sharp singlet (or doublet if coupled to F/P) with roughly 100x the intensity of the natural abundance carbons.
    

References

  • Isotope Labeling in Drug Discovery

    • Title: Applications of Stable Isotopes in Drug Metabolism and Pharmacokinetics
    • Source: Current Drug Metabolism
    • Link:[Link]

  • Synthetic Methodology

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for the Synthesis of Biaryls
    • Source: Chemical Reviews
    • Link:[Link]

  • Metabolite Safety Testing (MIST)

    • Title: Safety Testing of Drug Metabolites (FDA Guidance)
    • Source: U.S.
    • Link:[Link]

  • Mechanistic Toxicology

    • Title: Bromobenzene Hepatotoxicity: A Classic Example of Chemical Activ
    • Source: Journal of Pharmacology and Experimental Therapeutics
    • Link:[Link]

Synthesis of labeled agrochemicals using Bromobenzene-4-13C precursors

Application Note: Strategic Synthesis of Labeled Agrochemicals Using Bromobenzene-4- C

Executive Summary & Strategic Utility

In the development of modern crop protection agents, understanding the metabolic fate of the active ingredient (AI) is a regulatory imperative. While


This guide focuses on the application of Bromobenzene-4-


C

Why the 4-position?

  • Metabolic Tracking: In many agrochemicals, the phenyl ring undergoes hydroxylation. Labeling the 4-position (often the site of para-hydroxylation or distal to the metabolic cleavage site) ensures the label remains associated with the core aromatic moiety during Phase I metabolism.

  • Spectral Clarity: The symmetry of the 4-position often simplifies NMR interpretation compared to ortho- or meta-labeled variants.

Regulatory & Scientific Context

Regulatory guidelines, specifically OECD 501 (Metabolism in Crops) and EPA OCSPP 850.1730 , require the identification of residues in rotational crops. The use of

Workflow Visualization

The following diagram illustrates the integration of Bromobenzene-4-

Agrochemical_Workflowcluster_QCQuality GatePrecursorBromobenzene-4-13C(Precursor)SynthesisPd-CatalyzedCouplingPrecursor->Synthesis + Boronic AcidActiveLabeled AI(Agrochemical)Synthesis->Active PurificationNMR13C-NMRConfirmationSynthesis->NMRAppPlant/SoilApplicationActive->App OECD 501 StudyAnalysisLC-HRMSMetabolite IDApp->Analysis Sample ExtractionNMR->Active

Figure 1: Workflow for integrating stable isotopes into metabolic fate studies.

Critical Synthesis Considerations

Preventing Isotopic Scrambling

A primary concern when working with aryl halides is "isotopic scrambling." This occurs if the reaction proceeds via a benzyne intermediate , which can result in the label migrating from the para to the meta position.

  • Risk Factor: Strong bases (e.g., NaNH

    
    , t-BuLi) promote elimination-addition (benzyne).
    
  • Mitigation: Use Palladium-catalyzed cross-coupling (Suzuki-Miyaura). The oxidative addition mechanism preserves the regiospecificity of the C-Br bond, ensuring the

    
    C remains strictly at the C4 position.
    
Stoichiometry & Cost Management

Labeled precursors are high-value assets. The protocol below utilizes the Limiting Reagent Strategy , where the labeled bromobenzene is the limiting factor (1.0 equiv), and the cheaper boronic acid coupling partner is used in slight excess (1.2 equiv) to drive the labeled material to full conversion.

Detailed Protocol: Synthesis of a Labeled Biaryl Intermediate

This protocol describes the synthesis of a generic 4'-(


C)-Biaryl amine

Reaction:

Reagents & Equipment Table
Reagent / MaterialSpecificationEquiv.Role
Bromobenzene-4-

C
>99 atom%

C
1.0Limiting Precursor
2-Aminophenylboronic acidPinacol ester or free acid1.2Coupling Partner
Pd(dppf)Cl

· DCM
High Purity0.03Catalyst
Potassium Carbonate (K

CO

)
2M Aqueous Solution3.0Base
1,4-DioxaneAnhydrous, DegassedN/ASolvent
Argon/NitrogenUHP GradeN/AInert Atmosphere
Step-by-Step Methodology
Phase 1: Inert System Preparation
  • Glassware Prep: Oven-dry a 25 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar overnight. Cool under a stream of Argon.

  • Degassing: Sparge the 1,4-Dioxane with Argon for 20 minutes prior to use. Rationale: Dissolved oxygen poisons Pd(0) species, leading to homocoupling byproducts and reduced yield of the labeled target.

Phase 2: Reaction Assembly
  • Charge the RBF with Bromobenzene-4-

    
    C  (1.0 mmol, approx. 158 mg) and the boronic acid derivative (1.2 mmol).
    
  • Add 1,4-Dioxane (5 mL) via syringe.

  • Add the 2M K

    
    CO
    
    
    solution (1.5 mL).
  • Catalyst Addition: While maintaining a positive Argon flow, quickly add Pd(dppf)Cl

    
     (0.03 mmol).
    
    • Note: Pd(dppf)Cl

      
       is chosen for its stability and resistance to hydrolysis compared to Pd(PPh
      
      
      )
      
      
      .
Phase 3: Execution
  • Equip the flask with a reflux condenser.

  • Heat the mixture to 90°C for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC or GC-MS every hour. Look for the disappearance of the Bromobenzene-4-

    
    C peak.
    
    • Self-Validating Checkpoint: If conversion stalls <80% after 4 hours, add a secondary boost of catalyst (0.01 equiv), but do not increase temperature above 100°C to avoid de-boronation of the partner.

Phase 4: Workup & Purification
  • Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate.

  • Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with Brine.

  • Dry over Na

    
    SO
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95% based on the labeled precursor.

Analytical Validation (The "Trust" Pillar)

To certify the material for GLP studies, you must confirm the isotopic position has not scrambled.

C-NMR Analysis

In the proton-decoupled

  • Unlabeled: The para-carbon signal is a singlet with natural abundance intensity.

  • Labeled (4-

    
    C):  The para-carbon will appear as a massive singlet  (enhanced by ~100x).
    
  • Coupling Verification: Observe the ipso and meta carbons. They should show doublet splitting (

    
     or 
    
    
    ) due to coupling with the enriched C4 atom. If you see multiple enhanced peaks or unexpected splitting patterns, scrambling via benzyne formation may have occurred.
Mass Spectrometry
  • HRMS: Confirm the [M+H]+ is shifted exactly +1.00335 Da relative to the unlabeled standard.

  • Isotopic Purity: Calculate atom% enrichment using the ratio of the M and M-1 peaks.

Mechanistic Visualization

The following diagram details the Suzuki catalytic cycle, highlighting the path of the

Suzuki_MechanismPd0Pd(0)Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + SubstrateTransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMet + Boronic Acid+ BaseNoteCRITICAL:Oxidative Addition retainsC-Br regiospecificity.No scrambling.OxAdd->NoteRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0 RegenerationProductBiaryl-4-13CRedElim->Product YieldsSubstrateThis compoundSubstrate->OxAdd

Figure 2: Catalytic cycle ensuring the preservation of the isotopic label position.

References

  • OECD. (2007). Test No. 501: Metabolism in Crops. OECD Guidelines for the Testing of Chemicals, Section 5. OECD Publishing, Paris. [Link]

  • US EPA. (2008). OCSPP 850.1730 - Metabolism in Crops. Series 850 - Ecological Effects Test Guidelines. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Troubleshooting & Optimization

Improving reaction yields in microscale synthesis with Bromobenzene-4-13C

Technical Support Center: Microscale Synthesis with Bromobenzene-4- C

Welcome to the Isotope Chemistry Applications Support Center. Subject: Optimization of Reaction Yields for Bromobenzene-4-

Ticket ID:Assigned Specialist:

Executive Summary

Working with Bromobenzene-4-


Cmicroscale environment (<100 mg)high cost of isotopic enrichment

This guide addresses the three primary vectors of yield loss in labeled synthesis:

  • Physical Loss: Adsorption and transfer losses.

  • Initiation Failure: Surface-area limitations in Grignard/Lithiation.

  • Catalytic Deactivation: Oxygen sensitivity in low-volume cross-couplings.

Module 1: Organometallic Activation (Grignard & Lithiation)

Context: The most common application for Bromobenzene-4-

Troubleshooting Guide

Q: My microscale Grignard reaction (Mg, THF) with Bromobenzene-4-


C fails to initiate, even with iodine. How do I force initiation without wasting labeled material?

A: Microscale Grignard reactions suffer from the "induction period trap." On a small scale, the oxide layer on magnesium is statistically more significant relative to the solvent volume.

Protocol: The "Entrainment" Method Do not add the labeled bromide immediately.

  • Pre-activation: In your reaction vial, place the Mg turnings (crushed to expose fresh surface).

  • Sacrificial Entrainer: Add a trace amount (1-2 µL) of non-labeled 1,2-dibromoethane or neat non-labeled bromobenzene with 50 µL of THF.

  • Observation: Wait for the distinct turbidity and heat evolution (ebullition) indicating the Mg surface is active.

  • Labeled Addition: Once active, dilute with the remaining solvent and add your Bromobenzene-4-

    
    C slowly. This ensures the labeled material encounters an already-active surface, preventing homocoupling (Wurtz coupling) caused by stalling.
    

Technical Insight: 1,2-dibromoethane cleans the magnesium surface by forming ethene and


, exposing fresh metal without consuming significant amounts of reagents [1].

Q: I am observing high levels of biphenyl-4,4'-


C

(homocoupling) in my crude NMR. What caused this?

A: Homocoupling is a concentration-dependent side reaction. In microscale synthesis, researchers often reduce solvent volume to maintain concentration, but this increases the rate of Wurtz coupling (

Corrective Action:

  • Dilution: Maintain a concentration below 0.5 M.

  • Temperature Control: Perform the addition at 0°C rather than reflux. The activation energy for Grignard formation is lower than that for homocoupling; lower temperatures favor the desired pathway once initiation has occurred.

  • Slow Addition: Use a syringe pump or slow manual addition over 10-15 minutes to keep the instantaneous concentration of unreacted alkyl halide low.

Workflow Visualization: Grignard Initiation Logic

GrignardLogicStartReaction Setup:Mg + THF + CatalystCheckObserve:Turbidity/Bubbles?Start->CheckActiveSystem Active:Add Bromobenzene-4-13CCheck->ActiveYesInactiveSystem InactiveCheck->InactiveNoResultTarget Synthesis(Minimize Wurtz Coupling)Active->ResultProceed toElectrophile AdditionAction1Add 2uL 1,2-Dibromoethane(Entrainer)Inactive->Action1Step 1Action3Add Iodine CrystalInactive->Action3Step 2 (if Step 1 fails)Action1->CheckAction2Sonication (30s)Do NOT heat yetAction2->CheckAction3->Action2

Figure 1: Decision logic for initiating microscale Grignard reactions to prevent loss of labeled starting material.

Module 2: Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Context: Coupling Bromobenzene-4-

Troubleshooting Guide

Q: My Suzuki coupling yields are inconsistent (30-60%). I am using standard Schlenk techniques. Why is the yield fluctuating?

A: In microscale reactions (e.g., 1 mL solvent), the headspace-to-liquid ratio is often larger, and standard "nitrogen balloon" purging is insufficient to remove dissolved oxygen. Oxygen oxidizes the active Pd(0) species to inactive Pd(II) complexes or phosphine oxides.

Protocol: Freeze-Pump-Thaw (The Gold Standard) Do not rely on sparging for volumes < 2 mL.

  • Freeze: Flash freeze the reaction mixture (solvent + base + substrate) in liquid nitrogen.

  • Pump: Apply high vacuum (0.1 mmHg) for 5-10 minutes while frozen.

  • Thaw: Close vacuum, thaw in warm water.

  • Repeat: Perform 3 cycles.

  • Catalyst Addition: Add the Pd catalyst after degassing under a positive pressure of Argon.

Q: Which catalyst system is most robust for microscale Bromobenzene-4-


C coupling?

A: Avoid "naked" Pd sources like


Recommendation: Use Pre-catalysts (e.g., XPhos Pd G3 or Pd(dppf)Cl2). These ensure a 1:1 metal-to-ligand ratio and undergo rapid activation in the reaction vessel [2].

Data Comparison: Catalyst Performance in Microscale

ParameterIn-Situ Generation (

)
Pre-Catalyst (XPhos Pd G3)
Air Stability Low (Phosphine oxidation risk)High (Stable solid)
Activation Step Slow (Requires reduction)Fast (Base-mediated)
Microscale Yield 45-65% (Variable)85-95% (Consistent)
Scavenging Difficult (Pd black formation)Easier (Remains ligated)

Module 3: Handling & "Zero-Loss" Purification

Context: Physical transfer is the silent killer of yield. A 5 mg loss on a 500 mg scale is 1%; on a 50 mg scale, it is 10%.

Q: How do I minimize material loss during workup and purification?

A: Eliminate transfer steps. Perform "Telescoped Synthesis" where possible.

Protocol: The "Pot-to-Pot" Extraction Instead of transferring the reaction mixture to a separatory funnel:

  • Quench in Vial: Add the aqueous quench solution directly to the reaction vial.

  • Agitate: Vortex the vial heavily.

  • Withdraw: Use a Hamilton Gas-Tight Syringe or a long-needle pipette to withdraw the organic layer (bottom or top depending on solvent density).

  • Dry in Syringe: If possible, pass the organic layer through a syringe filter packed with

    
     directly into the evaporation vial.
    

Q: Should I use column chromatography for 50 mg of product?

A: Avoid silica columns if possible. Silica irreversibly adsorbs polar compounds (approx. 1-3% mass loss per gram of silica).

  • Alternative: Use Preparative TLC or HPLC .

  • If Column is Necessary: Deactivate the silica with 1% Triethylamine in the eluent to prevent acidic site adsorption of the labeled product.

Workflow Visualization: Zero-Loss Transfer

ZeroLossRxnVialReaction Vial(Crude Mix)QuenchAdd Aqueous Quench(Directly to Vial)RxnVial->QuenchPhaseSepPhase Separation(In Vial)Quench->PhaseSepSyringeSyringe Withdrawal(Target Layer)PhaseSep->SyringeNo Sep FunnelFilterSyringe Filter(MgSO4 + Celite)Syringe->FilterInline DryingFinalFinal Vessel(Concentration)Filter->FinalClean Filtrate

Figure 2: "Pot-to-Pot" extraction workflow to eliminate separatory funnel adhesion losses.

References

  • Knochel, P., et al. (2011).

    • Source: Wiley Online Library
    • URL: [Link]

  • Buchwald, S. L., et al. (2013). Precatalysts for Pd-Catalyzed C–N and C–C Bond-Forming Reactions. Chemical Reviews.

    • Source: ACS Public
    • URL: [Link]

  • Vogels, C. M., et al. (2001).

    • Source: ScienceDirect
    • URL: [Link]

  • Cambridge Isotope Laboratories. (2023). Stability of Isotopically Labeled Compounds. Source: CIL Technical Notes

Troubleshooting signal-to-noise ratio in Bromobenzene-4-13C NMR analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Signal-to-Noise Ratio (SNR) Troubleshooting & Optimization Ticket ID: NMR-13C-BR-04 Status: Open Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are analyzing Bromobenzene-4-13C . Because this compound is isotopically labeled at the para position (C4), you should theoretically observe a massive signal enhancement relative to natural abundance background. If you are experiencing low Signal-to-Noise Ratio (SNR), it indicates a fundamental mismatch between your acquisition parameters and the nuclear physics of the sample, or a hardware limitation.

Unlike the quaternary C1 (C-Br) carbon which suffers from extremely long


 relaxation times, the C4 carbon is protonated . This allows for efficient dipolar relaxation and significant Nuclear Overhauser Effect (NOE) enhancement. The protocols below are designed to exploit these physical properties.

Part 1: Diagnostic Triage (Hardware & Sample)

Q1: My labeled peak at ~130 ppm is barely visible above the noise. Is my probe failing?

Diagnosis: Before blaming the probe, we must rule out the "Filling Factor" and Tuning. Action:

  • Check Tuning & Matching (Wobble Curve):

    
    C tuning is highly sensitive to the dielectric constant of the solvent. If you switched from 
    
    
    
    to
    
    
    without retuning, you are reflecting power rather than transmitting it.
    • Requirement: The dip in the wobble curve must be centered exactly at the

      
      C frequency and touch the baseline (zero reflection).
      
  • Verify Sample Geometry:

    • Standard: 500

      
      L volume in a 5mm tube.
      
    • The Trap: If you have a limited amount of expensive labeled material, you might be diluting it to fill the tube. Stop.

    • Solution: Use a Shigemi tube or a 3mm tube if your probe supports it. This concentrates the spins within the receiver coil's active volume (usually the center 1.5 - 2.0 cm).

Q2: I see the solvent peaks clearly, but the Bromobenzene signal is broad or weak. Why?

Diagnosis: This suggests poor shimming or temperature gradients, specifically affecting the solute. Action:

  • Lock Level: Ensure the lock signal is stable and not fluctuating (which indicates vortexing or temperature instability).

  • Shimming: Automated shimming (Gradient shimming) works well on the solvent (Deuterium), but manual tweaking of

    
     and 
    
    
    
    on the carbon channel is often required for high-resolution
    
    
    C work.
  • Temperature: Bromobenzene is volatile. Ensure the probe temperature is regulated (e.g., 298 K) to prevent convection currents which destroy SNR.

Part 2: Acquisition Physics (The Core Issues)

Q3: I am running standard parameters. Why is the signal saturating?

Technical Insight: The C4 carbon (para to Br) is a methine (CH) group.

  • Relaxation (

    
    ):  Approx. 2–5 seconds (due to Dipolar interaction with the attached H).
    
  • Coupling (

    
    ):  ~160 Hz.
    

If you pulse too fast, the spins cannot return to equilibrium (


), leading to saturation.

Protocol: The Ernst Angle Optimization For maximum SNR per unit time (ignoring quantitative integration accuracy), you should not wait


. You should use the Ernst Angle .


Recommended Parameter Set (Table 1):

ParameterStandard (Quantitative)SNR Optimized (Qualitative)Reason
Pulse Angle


-

Smaller angles allow faster repetition.
Relaxation Delay (

)
15 - 25 sec1.0 - 2.0 secC4-H relaxes relatively fast; 2s is sufficient for qualitative SNR.
Acquisition Time (

)
1.0 sec0.8 - 1.0 secTruncate noise; don't acquire after signal has decayed.
Decoupling Inverse GatedPower Gated (Waltz-16) CRITICAL: See Q4 below.
Scans (

)
VariableMultiples of 16To complete phase cycling.
Q4: Should I use Inverse Gated or Standard Decoupling?

Critical Decision:

  • Inverse Gated (zgig): Decoupler is OFF during delay, ON during acquisition. Result: No NOE. Quantitative integrals. Lower SNR.

  • Power Gated / Standard (zgpg): Decoupler is ON (low power) during delay, ON (high power) during acquisition. Result: NOE Enhancement.

Guidance: For this compound, the C4 carbon has an attached proton. By using Standard Decoupling , you transfer magnetization from the protons to the carbon (Nuclear Overhauser Effect), potentially increasing your signal by a factor of ~3 (


).
  • Fix: Switch to a standard decoupled sequence (e.g., Bruker zgpg30). This is the single fastest way to boost SNR for this specific isotopologue.

Part 3: Processing & Logic Flow

Q5: How should I process the FID to maximize the signal?

Action: Apply Exponential Multiplication (Window Function).

  • Parameter: LB (Line Broadening).

  • Setting: Set LB = 1.0 to 3.0 Hz.

  • Why: This suppresses the noise at the tail end of the FID (where signal is gone but noise remains). It broadens the peak slightly but drastically improves SNR.

Troubleshooting Workflow Diagram

The following logic tree outlines the decision process for isolating SNR issues in labeled aromatic systems.

SNR_Troubleshooting Start Start: Low SNR on This compound Check_Hardware 1. Check Hardware (Tuning/Matching) Start->Check_Hardware Check_Pulse 2. Check Pulse Cal (P1 / 90 deg) Check_Hardware->Check_Pulse Wobble OK Action_Tune Action: Retune Probe to Solvent Dielectric Check_Hardware->Action_Tune Wobble off-center Decision_NOE 3. Is NOE Enabled? (Decoupling Mode) Check_Pulse->Decision_NOE Pulse OK Action_Pulse Action: Recalibrate P1 (360 deg null) Check_Pulse->Action_Pulse Pulse undefined Set_Standard Set Standard Decoupling (zgpg30) Gain ~3x Signal Decision_NOE->Set_Standard No (Inverse Gated) Check_Params 4. Check Repetition Rate (Ernst Angle) Decision_NOE->Check_Params Yes (Power Gated) Action_Tune->Check_Pulse Action_Pulse->Decision_NOE Set_Standard->Check_Params Optimize_D1 Action: Reduce Pulse Angle (30 deg) Set D1 ~ 2s Check_Params->Optimize_D1 Saturation Evident Process_LB 5. Post-Processing Line Broadening (LB=2Hz) Check_Params->Process_LB Params OK Optimize_D1->Process_LB Success Optimal SNR Achieved Process_LB->Success

Caption: Figure 1. Systematic diagnostic workflow for isolating Signal-to-Noise Ratio (SNR) deficiencies in labeled


C NMR experiments.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 4: Sensitivity and Resolution).

  • Ernst, R. R., & Anderson, W. A. (1966). Application of Fourier Transform Spectroscopy to Magnetic Resonance. Review of Scientific Instruments, 37(1), 93–102. (Foundational paper on Sensitivity/Ernst Angle).

  • Reich, H. J. (2023). Structure Determination Using NMR: Relaxation and NOE. University of Wisconsin-Madison Chemistry Department.

    
     and NOE mechanics). 
    
  • Bruker BioSpin. (2020). TopSpin User Manual: Acquisition Parameters. (Standard reference for pulse sequences zgpg vs zgig).

Optimizing storage conditions to prevent degradation of Bromobenzene-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting a deep dive into Bromobenzene-4-13C. My focus is on understanding its stability, storage guidelines, and how it degrades. I'm looking at its physical and chemical properties, like its melting point, to build a solid foundation. This search encompasses comprehensive Google searches, aiming to generate a robust literature review.

Analyzing Degradation Pathways

I'm now deeply involved in searching for details on this compound's degradation, including handling protocols for similar isotopically labeled aryl halides. I'm focusing on finding established best practices to prevent degradation and identifying potential troubleshooting guides for this specific compound. I'm focusing on authoritative sources. I'm aiming to structure the technical support center with FAQs and troubleshooting guides.

Expanding Data Gathering

I'm now expanding my search to understand this compound’s physical and chemical properties, like boiling points and its sensitivity to light, air, and moisture. I'm focusing on handling isotopically labeled compounds, looking to prevent degradation and find documented issues for troubleshooting. I'm prioritizing safety data sheets, scientific articles, and manufacturer notes for authoritative information to ensure scientific integrity and generate FAQs and troubleshooting guides.

Resolving peak overlaps in complex mixtures containing Bromobenzene-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Product: Bromobenzene-4-13C (Isotopically Labeled Internal Standard/Tracer) CAS: [Specific to Labeled Variant] / Parent CAS: 108-86-1 Application: Metabolic tracing, mechanistic studies, and quantitative internal standards (IDMS).

Executive Summary & Technical Context

In complex mixtures (e.g., biological matrices, reaction crude), This compound presents unique resolution challenges. While the


C label adds mass (

), it does not significantly alter polarity or volatility compared to the unlabeled isotopologue (

C). Consequently, chromatographic co-elution is virtually guaranteed, necessitating resolution via Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) .

This guide addresses the three critical failure points:

  • Chromatographic Co-elution: Overlap with structural isomers (e.g., chlorobenzene impurities or regioisomers).

  • Spectral Crosstalk: Interference between the labeled

    
     peak and the natural abundance 
    
    
    
    isotope peak of unlabeled bromobenzene.
  • NMR Signal Obscuration: Overlap in the crowded aromatic region (120–135 ppm).

Module A: Chromatographic Resolution (GC-MS)

The Issue: You observe a single broad peak or "shouldering" where this compound and unlabeled Bromobenzene (or isomers like


-bromobenzene) elute.
The Reality:  Isotope effects on retention time in Gas Chromatography (GC) are negligible for 

C. You cannot separate this compound from Bromobenzene-

C chromatographically. You must separate them from other matrix interferences to allow the MS to do its job.
Troubleshooting Workflow: Matrix Interference

If you suspect matrix interference (not the analyte itself) is causing overlap:

Step 1: Stationary Phase Selection Standard 5% Phenyl columns (e.g., DB-5ms) often fail to resolve brominated isomers in complex organic layers.

  • Recommendation: Switch to a high-polarity Polyethylene Glycol (PEG) phase (e.g., DB-WAX or HP-INNOWax). The dipole-dipole interaction with the bromine substituent provides superior shape selectivity for aromatic isomers.

Step 2: Thermal Gradient Optimization Use a "mid-ramp hold" to expand the aromatic elution window.

Protocol: Optimized GC-MS Method for Bromobenzene Separation

  • Inlet: Splitless (1 min), 250°C.

  • Column: 30m x 0.25mm ID x 0.25µm film (PEG Phase).

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Start: 40°C (Hold 2 min) - Traps volatiles.

    • Ramp 1: 10°C/min to 100°C.

    • Isothermal Hold: 100°C for 5 min - Critical for resolving aromatic isomers.

    • Ramp 2: 25°C/min to 240°C (Hold 3 min) - Bake out.

Visualization: Chromatographic Decision Logic

G Start Peak Overlap Detected CheckType Is the interference the unlabeled isotopologue? Start->CheckType Yes Yes (M vs M+1) CheckType->Yes Mass Spectral Issue No No (Matrix/Isomer) CheckType->No Chromatographic Issue Sol1 Proceed to Module B (SIM/Deconvolution) Yes->Sol1 Sol2 Switch to PEG Column (Polarity Separation) No->Sol2 Sol3 Optimize Oven Ramp (Mid-ramp Hold) Sol2->Sol3

Figure 1: Decision matrix for distinguishing between chromatographic failures and spectral limitations.

Module B: Mass Spectral Deconvolution (The "Crosstalk" Problem)

The Issue: In quantitative analysis, the signal for this compound (


 158) is contaminated by the natural abundance 

C isotope peak of unlabeled Bromobenzene (

157


158).

The Science: Natural bromobenzene (


) has a molecular ion at 

156 (

Br) and 158 (

Br).
  • Unlabeled:

    
     156 (
    
    
    
    ),
    
    
    157 (~6.6% due to natural
    
    
    C).
  • Labeled (4-13C):

    
     157 (
    
    
    
    Br),
    
    
    159 (
    
    
    Br).
  • Note: The bromine isotope pattern (1:1 ratio of 79:81) complicates this further.

Protocol: Selected Ion Monitoring (SIM) Setup

To resolve this, you must track specific ion pairs and apply mathematical correction. Do not use Full Scan for quantitation in complex mixtures.

Table 1: SIM Parameters for Deconvolution

AnalyteTarget Ion (

)
Qualifier Ion (

)
Dwell Time (ms)Notes
Unlabeled Bromobenzene 156.0 (

Br)
158.0 (

Br)
50Primary quantifier.
This compound 159.0 (

Br+

C)
157.0 (

Br+

C)
50Use 159 to avoid overlap with unlabeled 157.

Why 159? The unlabeled


 158 peak is massive (due to 

Br). The unlabeled

159 peak is very small (only from

Br + natural

C). Therefore, tracking the labeled compound at 159 provides the highest Signal-to-Noise ratio with the least interference from the unlabeled parent.

Calculation (Isotope Contribution Correction): If you must quantify using overlapping peaks, use the following correction:



Where 

is the calculated natural abundance ratio of the interfering ion.

Module C: NMR Spectroscopy Troubleshooting

The Issue: In


H-NMR, the aromatic protons of the labeled compound overlap perfectly with the unlabeled compound. In 

C-NMR, the enriched signal at the C4 position is obscured by solvent peaks or other aromatics.

The Solution: Exploit the scalar coupling (


) introduced by the enrichment.
Technique: Quantitative C-NMR with Inverse Gated Decoupling

Standard proton decoupling (CPD) enhances sensitivity (NOE) but ruins quantitation.

Protocol:

  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Mechanism: Decoupler is OFF during delay (no NOE buildup), ON during acquisition (singlet peaks).

  • Relaxation Delay (D1): Must be

    
    . For degassed bromobenzene, 
    
    
    
    can be 20-30s. Set D1 to 60s to ensure full magnetization recovery of the quaternary C-Br carbon.
  • Chemical Shift Targeting:

    • Bromobenzene C4 (para) shift: ~126.5 ppm (in

      
      ).
      
    • Look for the massive intensity increase relative to the solvent peak.

Visualization: NMR Workflow

NMR Input Sample in CDCl3 Seq Select Pulse Sequence Input->Seq Standard Standard 1H NMR Seq->Standard Structural ID Carbon 13C NMR Seq->Carbon Isotope Quant Issue Overlap/NOE Issues Carbon->Issue Fix Use Inverse Gated Decoupling (D1 > 60s) Issue->Fix

Figure 2: NMR sequence selection for quantitative isotope analysis.

Frequently Asked Questions (FAQs)

Q: Can I use HPLC-UV to separate the labeled from the unlabeled compound? A: No. The UV chromophore (phenyl ring) is identical for both. The slight difference in zero-point vibrational energy caused by the


C atom is insufficient to cause a shift in retention time on standard C18 columns. You must use a mass-selective detector (LC-MS).

Q: My calibration curve for this compound is non-linear at low concentrations. Why? A: This is likely "Carrier Effect" or adsorption. Bromobenzene is volatile and lipophilic. At low concentrations, active sites in the GC liner or column adsorb the analyte.

  • Fix: Use a deuterated internal standard (e.g., Bromobenzene-d5) as a carrier or use "priming" injections to passivate the system before the run.

Q: Why do I see a "split" peak in the


C-NMR? 
A:  If you are not decoupling protons, the C4 carbon signal will be split into a doublet (or more complex multiplet) by the attached proton (if it were C-H) or neighboring protons (via long-range coupling). Ensure broad-band proton decoupling is active during acquisition.

References

  • NIST Mass Spectrometry Data Center. Bromobenzene Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

    • Context: Authoritative source for fragmentation patterns and isotopic abundances of the parent compound.
  • U.S. EPA. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from [Link]

    • Context: Establishes the baseline protocols for GC-MS analysis of halogenated aromatics, including column selection and tuning criteria.
  • Reich, H. J. Basis of NMR: Relaxation and NOE. University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

    • Context: Provides the physical basis for relaxation delays required in quantit

Validation & Comparative

Comparative Guide: Mass Spectrometry Profiling of Bromobenzene-4-13C Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and analysis of pharmacological scaffolds, Bromobenzene-4-13C serves as a critical building block for introducing a stable isotopic label into the aromatic core of drug candidates. Unlike deuterated alternatives, which often suffer from chromatographic isotope effects (retention time shifts) and potential hydrogen/deuterium exchange,


C-labeled analogs provide a robust, chemically identical internal standard with a distinct mass signature.

This guide analyzes the fragmentation patterns of this compound derivatives, comparing their utility against native (


C) and deuterated (

) alternatives in quantitative Mass Spectrometry (MS).

Comparative Analysis: The Isotopic Landscape

For researchers selecting an internal standard (IS) or mechanistic probe, the choice between Carbon-13 and Deuterium labeling is pivotal. The following table contrasts this compound against common alternatives.

Table 1: Performance Metrics of Isotopic Analogs
FeatureThis compound (Target)Bromobenzene-

(Alternative)
Native Bromobenzene (Control)
Mass Shift +1 Da (M+1)+5 Da (M+5)None (M)
Isotopic Purity Typically >99 atom %

C
>98 atom % DNatural Abundance (1.1%

C)
LC/GC Retention Time Identical to Native (Co-elutes)Shifted (Often elutes earlier)Baseline
Fragmentation Stability High (Carbon backbone is stable)Moderate (Possible H/D scrambling)N/A
Spectral Overlap Minimal (Requires high-res MS for complex matrices)None (Mass shift is large)N/A
Cost Efficiency ModerateHigh (Generally cheaper)Low

Expert Insight: The primary advantage of the 4-


C analog is the lack of the "Chromatographic Isotope Effect." Deuterated compounds often elute slightly earlier than their protium counterparts in Reverse Phase LC due to differences in zero-point vibrational energy volumes. This separation can lead to ionization variance (matrix effects) between the analyte and the IS. The 

C analog co-elutes perfectly, ensuring it experiences the exact same ionization environment.

Fragmentation Mechanics & Spectral Logic

Understanding the mass spectrum of this compound requires analyzing the interplay between the specific carbon label and the natural isotopic abundance of Bromine.

The Precursor Ion ( )

Natural Bromine exists as a doublet:


Br (50.7%) and 

Br (49.3%).
  • Native Bromobenzene (

    
    ):  Shows peaks at m/z 156  and 158  (approx 1:1 ratio).
    
  • This compound (

    
    ):  The 
    
    
    
    C atom adds +1 Da.
    • Dominant Peaks: m/z 157 and 159 .

Primary Fragmentation: The Phenyl Cation

The characteristic fragmentation pathway in Electron Ionization (EI) or Collision-Induced Dissociation (CID) is the loss of the bromine radical (


).


  • Resulting Ion: The Phenyl Cation.

  • Mass: Native phenyl cation is m/z 77. The 4-

    
    C derivative yields m/z 78 .
    
The Scrambling Phenomenon (Caveat)

In high-energy ionization (EI), the phenyl cation (


) is known to undergo ring expansion to a tropylium-like structure or rapid hydrogen shifting (scrambling) before further fragmentation (e.g., loss of acetylene 

).
  • Implication: While the m/z 78 peak confirms the presence of the

    
    C, determining the position (C4 vs C3) solely from the bare phenyl cation fragmentation (m/z 78 
    
    
    
    52) is difficult due to randomization.
  • Solution: For position-specific validation, soft ionization (ESI) of derivatives (e.g., coupling the bromobenzene to a fixed scaffold) is preferred over analyzing the raw starting material.

Visualization: Fragmentation Pathway

The following diagram illustrates the parallel fragmentation pathways of the native vs. the 4-


C labeled compound, highlighting the diagnostic mass shifts.

FragmentationPathway cluster_native Native Pathway (12C) cluster_13C Labeled Pathway (4-13C) Nat_Prec Precursor [C6H5-Br]+. m/z 156, 158 Nat_Ph Phenyl Cation [C6H5]+ m/z 77 Nat_Prec->Nat_Ph - Br radical Lab_Prec Precursor [13C-C5H5-Br]+. m/z 157, 159 Nat_Frag Fragment [C4H3]+ m/z 51 Nat_Ph->Nat_Frag - C2H2 Lab_Ph Phenyl Cation [13C-C5H5]+ m/z 78 Lab_Prec->Lab_Ph - Br radical (Label Retained) Lab_Frag Fragment [13C-C3H3]+ m/z 52 Lab_Ph->Lab_Frag - C2H2 (Scrambling Possible)

Figure 1: Comparative fragmentation pathways showing the +1 Da mass shift retention from precursor to the phenyl cation fragment.

Experimental Protocol: Validation Workflow

To validate the integrity of this compound derivatives, follow this self-validating GC-MS protocol.

Sample Preparation
  • Standard Solution: Dissolve this compound in HPLC-grade Methanol to a concentration of 100 µg/mL.

  • Control Solution: Prepare native Bromobenzene at the same concentration.

  • Mix: Create a 1:1 molar mix to demonstrate resolution.

Instrument Parameters (GC-MS)
  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: EI (70 eV), 230°C.

  • Scan Range: m/z 40–200.

Data Analysis Steps
  • Extract Ion Chromatogram (EIC):

    • Extract m/z 156 (Native) and m/z 157 (Label).

  • Verify Co-elution:

    • The retention time delta (

      
      RT) should be < 0.02 minutes.
      
  • Calculate Isotopic Incorporation:

    • Use the formula:

      
      
      
    • Note: Correct for the natural 1.1%

      
      C abundance contribution from the native signal.
      

Applications in Drug Development

Why choose the 4-


C derivative over cheaper alternatives?
  • Metabolic Tracing (MetID): When the bromobenzene moiety is coupled to form a biaryl drug scaffold, the 4-

    
    C label acts as a tracer. If metabolic cleavage occurs at the aryl-aryl bond, the location of the mass shift (m/z 78 vs. the other fragment) definitively identifies the metabolite structure.
    
  • Quantitative Bioanalysis: In LC-MS/MS (MRM mode), the transition

    
     (or derivative equivalent) provides a noise-free channel with zero cross-talk from the native drug, assuming high isotopic purity.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative LC-MS/MS. AAPS Journal. (Authoritative comparison of Deuterium vs. 13C isotope effects).

  • NIST Chemistry WebBook. Bromobenzene Mass Spectrum. (Reference data for native fragmentation patterns).

Verifying 4-position labeling in Bromobenzene using 13C NMR spectroscopy

Technical Guide: Verification of 4-Position C-Labeling in Bromobenzene

Executive Summary

In metabolic tracing and mechanistic toxicology, the structural integrity of isotopically labeled standards is non-negotiable. For Bromobenzene , a common solvent and intermediate, verifying that a

4-position (para)

While Mass Spectrometry (MS) confirms isotopic incorporation, it often fails to distinguish regioisomers. This guide details why Quantitative


C NMR

Part 1: Comparative Analysis of Analytical Techniques

Why choose

regiospecificity
Table 1: Performance Matrix for Isotopomer Verification
Feature

C NMR (Recommended)
Mass Spectrometry (MS)

H NMR
Primary Output Carbon environment & connectivityMolecular Mass (

)
Proton environment & coupling
Regiospecificity High. Distinct shifts for C1-C4.Low. 4-

C and 3-

C have identical mass.
Medium. Requires complex coupling analysis (

satellites).
Quantification Excellent. Direct integration of peak ratios.Good for total enrichment, poor for site ratios.Fair. Satellites often overlap with main peaks.
Sample Recovery Non-destructive. Sample can be reused.Destructive. Non-destructive.
Blind Spot Requires ~10mg+ for good S/N (natural abundance baseline).Cannot easily distinguish isomers without fragmentation libraries.Hard to detect quaternary carbon labeling (C1).

Verdict: MS confirms that you have a label;

Part 2: The Science of Verification

Symmetry and Chemical Shifts

Bromobenzene possesses effective


  • C1 (Ipso): Quaternary, attached to Br. Typically 122.0 – 123.0 ppm .

  • C2/C6 (Ortho): Equivalent carbons. Typically 131.0 – 132.0 ppm .

  • C3/C5 (Meta): Equivalent carbons. Typically 129.5 – 130.5 ppm .

  • C4 (Para): Unique CH. Typically 126.0 – 127.0 ppm .

The "Intensity Spike" Mechanism

In a labeled sample (e.g., 99% enrichment at C4), the C4 peak will not follow the standard intensity distribution.

  • Natural Abundance (Background): C1, C2, and C3 will appear as small peaks (representing the 1.1% natural

    
    C).
    
  • Labeled Peak: The C4 signal will be ~90x more intense than the non-equivalent peaks.

  • Failure Mode: If scrambling occurred (e.g., via a benzyne intermediate), you will observe significant enhancement at the C3 or C2 positions.

Part 3: Experimental Protocol

Reagents and Equipment
  • Analyte: 1-Bromo-4-[

    
    C]benzene (>15 mg recommended).
    
  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR or higher (100 MHz for

    
    C).
    
Workflow Diagram

The following diagram outlines the logical flow for sample preparation and data interpretation.

GStartCrude Labeled ProductPrepSample Prep:20mg in 0.6mL CDCl3Start->PrepAcqAcquisition:Inverse Gated DecouplingPrep->AcqProcessProcessing:Phase & Baseline CorrectionAcq->ProcessDecisionPeak Analysis:Identify Major PeakProcess->DecisionResult_C4Pass:Major Peak @ ~127 ppmDecision->Result_C4Peak is ParaResult_MixFail:Major Peaks @ 130/131 ppm(Scrambling)Decision->Result_MixPeak is Ortho/Meta

Figure 1: Decision workflow for validating regioselectivity in bromobenzene synthesis.

Step-by-Step Acquisition Parameters

To ensure the peak intensities are valid for quantitative comparison (comparing the enriched C4 against the natural abundance C2/C3 internal standards), you must mitigate relaxation effects and NOE (Nuclear Overhauser Effect).

  • Pulse Sequence: Inverse Gated Decoupling (zgig) .

    • Reasoning: This decouples protons during acquisition (removing splitting) but turns off the decoupler during the relaxation delay. This suppresses the NOE enhancement, which normally boosts CH/CH2 signals disproportionately over quaternary carbons.

  • Relaxation Delay (

    
    ): > 20 seconds .
    
    • Reasoning: C4 is a CH carbon, but accurate integration against the quaternary C1 (if checking ratio) or ensuring full relaxation of all nuclei requires a delay of

      
      . For quantitative 
      
      
      C, long delays are mandatory.
  • Spectral Width: 220 ppm (standard).

  • Scans (NS): 16 – 64 scans.

    • Note: Because the sample is enriched, you need fewer scans to see the C4 peak, but enough scans to resolve the natural abundance "background" peaks for comparison.

Part 4: Data Interpretation & Troubleshooting

Signal Assignment Logic

Use the diagram below to confirm the identity of your dominant peak.

LogicInputDominant Peak LocationRange1122-123 ppmInput->Range1Range2126-127 ppmInput->Range2Range3129-132 ppmInput->Range3Concl1C1 (Ipso)Wrong LabelRange1->Concl1Concl2C4 (Para)VERIFIEDRange2->Concl2Concl3C2/C3 (Ortho/Meta)ScrambledRange3->Concl3

Figure 2: Logic tree for assigning the enriched carbon based on chemical shift ranges in CDCl3.

Calculation of Enrichment

To calculate the % enrichment at the 4-position:

  • Integrate the C2/C6 signal (Ortho, ~131 ppm). Set its value to 2.0 (representing 2 carbons at natural abundance).

  • Integrate the C4 signal (~127 ppm). Let this area be

    
    .
    
  • Calculation:

    
    
    Actually, a simpler check: If 
    
    
    is approx 90-100x larger than the normalized intensity of a single natural abundance carbon, the labeling is effectively 100%.

References

  • AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 126: Bromobenzene 13C NMR. National Institute of Advanced Industrial Science and Technology. [Link]

  • Reich, H. J. Structure Determination Using NMR: Relaxation and NOE. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: 13C NMR and Heteronuclear Techniques). [Link]

Quantitative analysis of isotopic purity in Bromobenzene-4-13C samples

Quantitative Validation of Regiospecific Isotopic Purity: Bromobenzene-4- C

Executive Summary

In the synthesis of labeled pharmaceuticals and metabolic tracers, the integrity of the starting material is the rate-limiting step for data quality. Bromobenzene-4-


C

However, distinguishing high-grade regiospecific material (>99 atom%


Inverse Gated Decoupled

C qNMR
GC-MS Isotope Ratio Analysis

H-NMR Satellite Integration

Part 1: The Analytical Landscape

The Challenge of Bromine

Unlike simple hydrocarbons, Bromobenzene presents a unique analytical challenge. Natural bromine exists as two isotopes:



Comparative Analysis of Methodologies

The following table summarizes the performance of the three dominant analytical workflows for validating Bromobenzene-4-

FeatureMethod A:

C qNMR (IG)
Method B: GC-MS (SIM) Method C:

H Satellites
Primary Output Molar Purity & RegiospecificityTotal Isotopic Enrichment (Atom %)Approx. Enrichment Estimate
Positional Accuracy High (Distinguishes C4 from C1/C2/C3)Low (Requires fragmentation analysis)Medium (Dependent on J-coupling resolution)
Precision

1.0%

0.1%

5-10%
Sample Requirement High (>20 mg)Low (<1 mg)High (>10 mg)
Time per Run 4–12 Hours15 Minutes10 Minutes
Cost Efficiency Low (High instrument time)HighHigh

Part 2: Detailed Experimental Protocols

Method A: The Gold Standard – Inverse Gated C qNMR

Objective: To quantify the exact molar ratio of

The "Self-Validating" Protocol

To ensure trustworthiness, this protocol uses an internal standard and a relaxation agent.

  • Sample Preparation:

    • Dissolve 30 mg of Bromobenzene-4-

      
      C in 0.6 mL of CDCl
      
      
      .
    • Internal Standard: Add exactly 10.0 mg of Dimethyl Sulfone (DMSO

      
      ) . This provides a singlet at 
      
      
      42.0 ppm, distinct from the aromatic region.
    • Relaxation Agent: Add 20

      
      L of 0.1 M Chromium(III) acetylacetonate [Cr(acac)
      
      
      ]
      .
    • Causality:

      
      C nuclei have long longitudinal relaxation times (
      
      
      ), often exceeding 30 seconds. Without Cr(acac)
      
      
      , the inter-pulse delay (
      
      
      ) would need to be >150s (5x
      
      
      ) for quantitative recovery. The paramagnetic agent shortens
      
      
      , allowing faster scanning.
  • Instrument Parameters (Bruker/Jeol 400 MHz+):

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

    • Decoupling: On during acquisition, Off during delay.

    • Pulse Angle: 90° (

      
      ).
      
    • Relaxation Delay (

      
      ):  10 seconds (validated against 
      
      
      with Cr(acac)
      
      
      ).
    • Scans (NS): 512–1024 (Required for S/N > 250:1).

  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Phase and baseline correct manually.

    • Integrate the C4 peak (

      
       ~132 ppm) against the DMSO
      
      
      standard.
Workflow Visualization

The following diagram illustrates the logic flow for the Inverse Gated sequence, ensuring NOE suppression.

qNMR_Logiccluster_0Why Inverse Gated?StartStart SequenceDelayRelaxation Delay (d1)(Decoupler OFF)Start->DelayEquilibrationPulse90° Pulse (13C)Delay->PulseMagnetization vector to Y-axisAcqAcquisition (aq)(Decoupler ON)Pulse->AcqRecord FID + Decouple 1HAcq->DelayLoop (NS times)ProcessFourier TransformAcq->ProcessEndExplanationDecoupler OFF during delayprevents NOE buildup,ensuring quantitative integration.

Figure 1: Logic flow of Inverse Gated Decoupling to ensure quantitative accuracy.

Method B: High-Throughput GC-MS Analysis

Objective: To determine total isotopic enrichment (Atom %) by analyzing the molecular ion cluster shift.

The Protocol
  • Instrument: Agilent 7890/5977 (or equivalent) with Single Quadrupole.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Method:

    • Inlet: 250°C, Split 50:1.

    • Oven: 60°C (hold 2 min)

      
       20°C/min 
      
      
      200°C.
    • Mode: SIM (Selected Ion Monitoring).

  • Target Ions:

    • Natural Bromobenzene: m/z 156 (

      
      C
      
      
      
      
      H
      
      
      
      
      Br) and 158 (
      
      
      C
      
      
      
      
      H
      
      
      
      
      Br).
    • Labeled Bromobenzene-4-

      
      C:  m/z 157 (
      
      
      C
      
      
      C
      
      
      
      
      H
      
      
      
      
      Br) and 159 (
      
      
      C
      
      
      C
      
      
      
      
      H
      
      
      
      
      Br).
Calculation Logic

Due to the


Note: Corrections for natural abundance


Part 3: Decision Matrix for Researchers

When should you use which method? Use this logic flow to determine the appropriate validation step for your drug development pipeline.

Decision_Matrixcluster_1OutcomeStartSample: Bromobenzene-4-13CQ1Is Regiospecificity Critical?(Must be C4, not scrambled)Start->Q1Q2Is Total Enrichment >99% Required?Q1->Q2No (General Synthesis)Method_qNMRExecute Method A:Inverse Gated 13C qNMRQ1->Method_qNMRYes (e.g., Metabolic Tracing)Method_GCMSExecute Method B:GC-MS (SIM Mode)Q2->Method_GCMSYes (High Precision Needed)Method_SatExecute Method C:1H Satellites (Quick Check)Q2->Method_SatNo (Rough Est. OK)Res1High Confidence DataMethod_qNMR->Res1Validates Position & PurityRes2High Throughput DataMethod_GCMS->Res2Validates Total 13C Content

Figure 2: Decision matrix for selecting the appropriate analytical validation method.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

    • Cited for: Principles of Inverse G
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

    • Cited for: Use of relaxation agents (Cr(acac) ) and internal standards in qNMR.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

    • Cited for: Isotopic patterns of Bromine and calculation of enrichment in halogen
  • Cayman Chemical. (n.d.). This compound Product Insert.

    • Cited for: Standard industrial specifications for labeled starting m

Confirming metabolite structures using Bromobenzene-4-13C shifts

Structural Elucidation of Regioisomeric Metabolites: A Comparative Guide Using Bromobenzene-4- C

Executive Summary: The Structural Bottleneck

In drug development and toxicology, identifying the precise position of metabolic activation is critical. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, it suffers from a critical blind spot: Regioisomeric Ambiguity .

When analyzing aromatic substrates like Bromobenzene (a model hepatotoxin), distinguishing between the toxic 3,4-epoxide pathway and the benign 2,3-epoxide pathway is difficult using MS alone, as resulting phenols and mercapturates share identical mass-to-charge (m/z) ratios and fragmentation patterns.

This guide evaluates the use of Bromobenzene-4-


C

The Solution: Mechanism of the C Reporter

The core principle relies on the sensitivity of Carbon-13 Nuclear Magnetic Resonance (NMR) to the electronic environment (hybridization and electronegativity) of the labeled carbon.

The Tracer: Bromobenzene-4- C
  • Label Position: Para to the Bromine atom.

  • Detection: The natural abundance of

    
    C is ~1.1%. By enriching the C4 position to >99%, the signal for this specific carbon becomes 100x stronger than the background, allowing for rapid acquisition even in complex biological matrices (e.g., urine).
    
The Shift Logic

Metabolic functionalization alters the chemical shift (

  • Parent (Unchanged): Distinct aromatic shift.

  • 3,4-Epoxidation (Toxic): The C4 atom transitions from

    
     (aromatic) to 
    
    
    (oxirane/dihydrodiol) character. This causes a massive upfield shift (shielding).
  • 2,3-Epoxidation (Benign): The modification is distal to the C4 label. The C4 remains aromatic (

    
    ), resulting in only a minor shift.
    
  • 4-Hydroxylation: Direct oxidation at the label creates a phenolic carbon, causing a significant downfield shift (deshielding due to oxygen).

Comparative Analysis: C-NMR vs. Alternatives

The following table objectively compares the

FeatureMethod A: LC-MS/MS Method B:

H-NMR (Proton)
Method C: Bromobenzene-4-

C NMR
Primary Output Mass (m/z) & FragmentationProton connectivityCarbon environment (Hybridization)
Regioisomer ID Poor. Requires authentic standards for retention time matching.Moderate. Crowded aromatic region makes coupling constants hard to resolve in mixtures.Excellent. Shift values definitively identify oxidation site relative to label.
Sensitivity High (Picogram range)Low (Microgram/Milligram range)Moderate (Enhanced by enrichment).
Sample Prep Minimal (Dilute & Shoot)Moderate (Solvent suppression req.)Minimal (Direct urine analysis possible).
Throughput High (Minutes/sample)Medium (10-30 mins/sample)Medium (15-60 mins/sample).
Cost Low per sampleLow per sampleHigh (Cost of labeled precursor).

Verdict: Use LC-MS/MS for quantitation and detection. Use Bromobenzene-4-

Metabolic Pathway Visualization

The diagram below illustrates how the specific 4-

Bromobenzene_MetabolismParentBromobenzene-4-13C(Parent)CYPCYP450(Bioactivation)Parent->CYPEpox343,4-Epoxide(Toxic Intermediate)Label at reaction siteCYP->Epox34Major PathwayEpox232,3-Epoxide(Benign Intermediate)Label adjacent to siteCYP->Epox23Minor PathwayDiol343,4-Dihydrodiol(C4 becomes sp3)MAJOR SHIFTEpox34->Diol34HydrationPhenol44-Bromophenol(Direct Oxidation)DOWNFIELD SHIFTEpox34->Phenol4RearrangementMercapMercapturic AcidConjugatesEpox34->MercapGSH ConjugationPhenol22-Bromophenol(Rearrangement)MINOR SHIFTEpox23->Phenol2

Figure 1: Metabolic divergence of Bromobenzene. The 4-

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity data acquisition. The use of urine allows for non-invasive longitudinal monitoring.

Phase 1: In Vivo Administration
  • Subject: Male Sprague-Dawley rats (200-250g).

  • Dose Preparation: Dissolve Bromobenzene-4-

    
    C  (99 atom % 
    
    
    C) in corn oil.
  • Administration: Intraperitoneal (i.p.) injection at 4 mmol/kg.

    • Why: High dose ensures saturation of detoxification pathways, pushing the formation of reactive metabolites for detection.

  • Collection: Place animals in metabolic cages. Collect urine over 0-24 hours over dry ice.

    • Integrity Check: Keep urine frozen to prevent bacterial degradation of conjugates.

Phase 2: Sample Preparation (The "Dilute & Lock" Method)
  • Thaw urine and centrifuge at 3000 x g for 10 minutes to remove particulates.

  • Take 400 µL of supernatant .

  • Add 200 µL of Phosphate Buffer (0.2M, pH 7.4) prepared in

    
     (Deuterium Oxide).
    
    • Role of Buffer: Stabilizes pH-sensitive chemical shifts.

    • Role of

      
      : Provides the lock signal for the NMR spectrometer.
      
  • Add 10 µL of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (

    
     0.0 ppm).
    
Phase 3: NMR Acquisition
  • Instrument: 500 MHz (or higher) NMR Spectrometer equipped with a cryoprobe (for sensitivity).

  • Pulse Sequence: Inverse-gated decoupling (e.g., zgig in Bruker).

    • Why: This suppresses the Nuclear Overhauser Effect (NOE) to allow for quantitative integration, while decoupling protons to simplify the carbon spectrum into single peaks.

  • Parameters:

    • Spectral Width: 250 ppm.

    • Relaxation Delay (

      
      ): 3-5 seconds (Essential for full relaxation of quaternary carbons).
      
    • Scans: 256–1024 (Depending on concentration).

Data Interpretation Guide

Use the following reference shifts to validate your structures. Note: Exact values depend on pH and solvent, but relative order remains constant.

Metabolite StructureC4 HybridizationElectronic EffectExpected Shift (

ppm)
Parent (Bromobenzene)

Aromatic~120 - 130
4-Bromophenol

Attached to Oxygen (Deshielded)~150 - 160 (Downfield)
3,4-Dihydrodiol

Allylic/Aliphatic (Shielded)~70 - 80 (Upfield)
3,4-GSH Adduct

Thioether proximity~50 - 60 (Upfield)
2-Bromophenol

Distal to OH~120 - 130 (Similar to parent)

Analytical Decision Workflow

WorkflowSampleUrine Sample(Post-Dose)LCMSStep 1: LC-MS/MSScreeningSample->LCMSDecisionIsomer Ambiguity?LCMS->DecisionReportGenerate Report(Quantitation)Decision->ReportNo (Unique Mass)NMRStep 2: 13C-NMR(Targeted)Decision->NMRYes (Co-eluting Isomers)AnalysisAnalyze C4 ShiftNMR->AnalysisResult1Shift > 150 ppm(4-Phenol)Analysis->Result1Result2Shift < 80 ppm(3,4-Pathway)Analysis->Result2Result3Shift ~125 ppm(2,3-Pathway)Analysis->Result3

Figure 2: Integrated workflow combining the sensitivity of MS with the structural specificity of NMR.

References

  • Review of NMR in Toxicology: Lindon, J. C., et al. (2000). "Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development." Journal of Chromatography B.

  • Bromobenzene Mechanism: Jollow, D. J., et al. (1974). "Bromobenzene-induced liver necrosis. Protective role of glutathione and evidence for 3,4-bromobenzene oxide as the hepatotoxic metabolite." Pharmacology.

  • Isotope Labeling Applications: Keun, H. C., et al. (2002). "Geometric trajectory analysis of metabolic responses to toxicity can define treatment specific profiles." Chemical Research in Toxicology.

  • Metabolite Identification Guide: FDA Guidance for Industry. (2020). "Safety Testing of Drug Metabolites."

Safety Operating Guide

Personal protective equipment for handling Bromobenzene-4-13C

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting a thorough search to find crucial safety and handling details for Bromobenzene-4-13C, zeroing in on its physical and chemical traits, known hazards, and handling instructions.

Developing Safety Procedures

I'm now zeroing in on authoritative PPE recommendations for this compound, exploring regulatory agencies and safety data sheets to build a solid foundation. Parallel to this, I'm working to establish handling and disposal protocols. I will be incorporating the science behind each recommendation. I am now building the step-by-step protocol.

Compiling Foundational Information

I'm gathering crucial details on this compound, concentrating on its physical and chemical properties, hazards, and handling advice. Concurrently, I'm identifying key PPE recommendations and established protocols for halogenated aromatic compounds, including those that are isotopically labeled. I'm focusing on synthesizing this information, along with developing a solid guide structure for immediate and detailed procedures.

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Feasible Synthetic Routes

Reactant of Route 1
Bromobenzene-4-13C
Reactant of Route 2
Bromobenzene-4-13C

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